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  • Product: 2-(3-Methylmorpholin-4-yl)ethan-1-ol
  • CAS: 1156993-48-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Structure, Physicochemical Profiling, and Synthetic Utility of 2-(3-Methylmorpholin-4-yl)ethan-1-ol

Abstract 2-(3-Methylmorpholin-4-yl)ethan-1-ol is a highly specialized, bifunctional building block utilized extensively in modern drug discovery and medicinal chemistry. By combining the solubilizing properties of a morp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(3-Methylmorpholin-4-yl)ethan-1-ol is a highly specialized, bifunctional building block utilized extensively in modern drug discovery and medicinal chemistry. By combining the solubilizing properties of a morpholine ring with the steric modulation of a 3-methyl group and the functional versatility of an ethanol appendage, this molecule serves as a critical moiety for optimizing pharmacokinetic (PK) profiles. This guide provides an in-depth technical analysis of its structural logic, physicochemical properties, and a self-validating synthetic protocol designed for high-yield isolation.

Chemical Identity & Structural Parameters

Understanding the baseline quantitative metrics of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is essential for predicting its behavior in biological systems and synthetic cascades. The following table summarizes its core physicochemical data, which dictates its utility in fragment-based drug design (FBDD).

ParameterValueCausality / Implication in Drug Design
IUPAC Name 2-(3-Methylmorpholin-4-yl)ethan-1-olDefines the core oxazinane ring with N-ethyl alcohol and C3-methyl substitutions.
CAS Registry Number Unique identifier for procurement and database cross-referencing.
Molecular Formula C₇H₁₅NO₂[1]Indicates a low-mass fragment ideal for appending to larger lipophilic cores[2].
Molecular Weight [1]Well below the Lipinski limit, ensuring minimal impact on the overall mass of the final Active Pharmaceutical Ingredient (API),[1].
LogP -0.3006[1]Highly hydrophilic; acts as a potent solubilizing group when conjugated to hydrophobic scaffolds[1].
Topological Polar Surface Area (TPSA) 32.7 Ų[1]Optimal for membrane permeability, including blood-brain barrier (BBB) penetration[1].
H-Bond Donors / Acceptors 1 / 3[1]Facilitates strong interactions with target kinase/receptor hinge regions or solvent water molecules[1].

Structural Logic & Medicinal Chemistry Applications

The architectural design of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is not arbitrary; each motif serves a distinct mechanistic purpose.

  • The Morpholine Scaffold: Morpholine is widely recognized as a in pharmacology[3]. Its balanced lipophilic-hydrophilic profile and optimal basicity (pKa ~8.3) allow it to remain partially protonated at physiological pH. This enhances aqueous solubility without completely sacrificing lipid membrane permeability[4].

  • The 3-Methyl Substitution: The introduction of a methyl group adjacent to the basic nitrogen (C3 position) provides critical steric hindrance. In vivo, the basic nitrogen of morpholine is highly susceptible to cytochrome P450 (CYP3A4)-mediated N-oxidation and N-dealkylation[4]. The 3-methyl group sterically shields the nitrogen lone pair, significantly reducing metabolic liability and extending the biological half-life of the parent drug.

  • The Ethanol Appendage: The N-hydroxyethyl chain serves a dual purpose. Biologically, the terminal hydroxyl acts as a strong hydrogen bond donor. Synthetically, it provides a highly reactive primary alcohol handle for further derivatization (e.g., conversion to a mesylate/tosylate for nucleophilic displacement, or direct etherification with a target core).

StructuralLogic Core 2-(3-Methylmorpholin-4-yl)ethan-1-ol (Core Scaffold) Motif1 Morpholine Ring (O & N Heteroatoms) Core->Motif1 Motif2 3-Methyl Group (Steric Bulk) Core->Motif2 Motif3 Ethanol Appendage (Hydroxyl Group) Core->Motif3 Prop1 Enhanced Aqueous Solubility (LogP: -0.30) Motif1->Prop1 Prop3 H-Bonding Network (1 Donor, 3 Acceptors) Motif1->Prop3 Prop2 Reduced CYP450 Metabolism (Steric Shielding) Motif2->Prop2 Motif3->Prop3

Fig 1. Logical relationship between structural motifs and physicochemical properties.

Experimental Methodology: Synthesis & Self-Validating Protocol

To utilize 2-(3-Methylmorpholin-4-yl)ethan-1-ol in downstream API synthesis, it must be generated with high chemical purity (≥98%)[1]. The following protocol details an S_N2 N-alkylation pathway, engineered as a self-validating system to ensure absolute structural integrity.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-methylmorpholine (1.0 eq) and anhydrous acetonitrile (MeCN).

    • Causality: MeCN is selected as a polar aprotic solvent because it poorly solvates anions, thereby increasing the nucleophilicity of the morpholine nitrogen and accelerating the S_N2 reaction.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the stirring solution.

    • Causality: The alkylation generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will protonate the unreacted 3-methylmorpholine, rendering it non-nucleophilic and halting the reaction. K₂CO₃ acts as an insoluble acid scavenger, driving the reaction to completion without hydrolyzing the alkyl halide.

  • Alkylation: Introduce 2-bromoethanol (1.2 eq) dropwise at 0°C, then slowly warm to room temperature and reflux for 8 hours.

  • Workup & Extraction: Cool the mixture, filter off the inorganic salts (KBr, KHCO₃), and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of DCM to 5% Methanol in DCM.

Self-Validating Feedback Loop

A protocol is only as reliable as its validation metrics. Before proceeding to downstream applications, the isolated product must pass a bipartite analytical validation to confirm the molecular weight and structural fidelity[1]:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the presence of the [M+H]⁺ ion at m/z 146.2. This validates the molecular mass and ensures no over-alkylation has occurred.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The integration of the C3-methyl doublet (typically around 1.0 ppm) against the morpholine ring protons confirms the regiochemistry and verifies that the steric bulk has not caused unexpected molecular rearrangements. If the purity is calculated at <98%, the batch is automatically routed back through chromatography.

SynthesisWorkflow Start 3-Methylmorpholine (Starting Material) Reaction SN2 N-Alkylation (Reflux, 8h) Start->Reaction Reagents 2-Bromoethanol + K2CO3 Solvent: Acetonitrile Reagents->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Monitor by TLC Purification Silica Gel Chromatography (DCM/MeOH) Workup->Purification Crude Extract Validation LC-MS & 1H-NMR (Self-Validation Step) Purification->Validation Purified Fractions Validation->Purification If Purity <98% Final Pure Target Compound (MW: 145.20) Validation->Final Purity >98% confirmed

Fig 2. Step-by-step synthetic and self-validating workflow for target compound.

Applications in Drug Discovery & Pharmacokinetics

In the landscape of modern drug development, highly lipophilic target cores (such as kinase inhibitors targeting oncology pathways) often suffer from poor oral bioavailability. By chemically grafting 2-(3-Methylmorpholin-4-yl)ethan-1-ol onto these cores—typically via an ether linkage utilizing the primary alcohol—medicinal chemists can drastically shift the LogP of the entire molecule.

The inclusion of this specific moiety achieves three simultaneous PK optimizations:

  • Solubility Enhancement: The morpholine oxygen and nitrogen act as a hydration network, pulling the lipophilic core into aqueous solution in the gastrointestinal tract[4].

  • Metabolic Stability: As previously noted, the 3-methyl group protects against rapid hepatic clearance via steric shielding of the vulnerable nitrogen atom[5].

  • Target Affinity: The flexible ethanol linker allows the morpholine ring to adopt optimal conformations to interact with solvent-exposed regions of target proteins, often forming critical water-mediated hydrogen bonds[3].

Conclusion

2-(3-Methylmorpholin-4-yl)ethan-1-ol (MW: 145.20 g/mol ) is far more than a simple organic reagent; it is a precision-engineered structural module. By understanding the causality behind its structural motifs—specifically the interplay between the solubilizing morpholine ring, the sterically shielding 3-methyl group, and the reactive ethanol appendage—researchers can systematically deploy this compound to rescue lipophilic drug candidates and optimize pharmacokinetic profiles. The self-validating synthetic protocols outlined herein ensure that this critical building block can be generated with the rigorous purity required for advanced pharmaceutical development.

References

  • Njardarson, J. T., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752 (2020). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(3-Methylmorpholin-4-yl)ethan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics and bioactive compounds.[1][2] Its prevalence is not accid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics and bioactive compounds.[1][2] Its prevalence is not accidental; the morpholine ring often imparts favorable physicochemical properties to a molecule, such as enhanced aqueous solubility, improved metabolic stability, and the ability to engage in crucial hydrogen bond interactions with biological targets. This guide focuses on a specific, functionalized derivative, 2-(3-Methylmorpholin-4-yl)ethan-1-ol, providing a comprehensive overview of its chemical identifiers, synthesis, purification, analytical characterization, and its significance as a building block in modern drug development.

The strategic placement of a methyl group at the 3-position of the morpholine ring introduces a chiral center, allowing for stereospecific interactions with target proteins, a critical consideration in the design of selective therapeutic agents. The appended hydroxyethyl group at the 4-position (the nitrogen atom) further enhances polarity and provides a reactive handle for subsequent chemical modifications, making this molecule a versatile intermediate for library synthesis.[3] This guide will delve into the practical aspects of handling and utilizing this compound, offering field-proven insights for researchers and scientists in the pharmaceutical and life sciences sectors.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key chemical identifiers for 2-(3-Methylmorpholin-4-yl)ethan-1-ol.

Chemical Identifiers

A summary of the essential chemical identifiers for 2-(3-Methylmorpholin-4-yl)ethan-1-ol is presented in Table 1. These identifiers are crucial for unambiguous documentation, database searching, and regulatory submissions.

IdentifierValueSource
CAS Number 1156993-48-4[4][5]
IUPAC Name 2-(3-Methylmorpholin-4-yl)ethan-1-olN/A
Synonym(s) 2-(3-methyl-4-morpholinyl)ethanol
Molecular Formula C₇H₁₅NO₂[4][5]
Molecular Weight 145.20 g/mol [4][5]
Canonical SMILES OCCN1C(C)COCC1[4][5]
InChI Key QQSZZNXKPVGIMY-UHFFFAOYSA-N
Physicochemical Data

The predicted and observed physicochemical properties of 2-(3-Methylmorpholin-4-yl)ethan-1-ol are critical for anticipating its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
Physical Form Liquid
Topological Polar Surface Area (TPSA) 32.7 Ų[4][5]
LogP -0.3006[4][5]
Hydrogen Bond Donors 1[4][5]
Hydrogen Bond Acceptors 3[4][5]
Rotatable Bonds 2[4][5]

Caption: Key chemical identifiers for 2-(3-Methylmorpholin-4-yl)ethan-1-ol.

PART 2: Synthesis and Purification

The synthesis of N-substituted morpholines is a well-established area of organic chemistry. For 2-(3-Methylmorpholin-4-yl)ethan-1-ol, the most direct and industrially scalable approach is the N-alkylation of 3-methylmorpholine.

Synthetic Protocol: N-Alkylation of 3-Methylmorpholine

This protocol describes a plausible and commonly employed method for the synthesis of the title compound. The reaction involves the nucleophilic attack of the secondary amine of 3-methylmorpholine on a suitable two-carbon electrophile.

Reaction Scheme:

3-Methylmorpholine + 2-Chloroethanol → 2-(3-Methylmorpholin-4-yl)ethan-1-ol

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-methylmorpholine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Reagent Addition: Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting morpholine.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining inorganic impurities and unreacted 2-chloroethanol. The basic nature of the product will keep it in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the secondary amine of the morpholine, thereby increasing its nucleophilicity. It also serves as a scavenger for the HCl generated during the reaction.

  • Temperature: Heating accelerates the rate of reaction, which can be sluggish at room temperature.

An alternative approach involves the ring-opening of ethylene oxide with 3-methylmorpholine.[6] This method is highly efficient but requires specialized equipment to handle the gaseous and highly reactive ethylene oxide.

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification A 3-Methylmorpholine + 2-Chloroethanol B Reaction in Solvent with Base A->B C Work-up and Extraction B->C D Crude Product C->D E Flash Column Chromatography D->E F Pure 2-(3-Methylmorpholin-4-yl)ethan-1-ol E->F

Caption: A generalized workflow for the synthesis and purification of the target compound.

Purification Protocol

Due to the basic nature of the morpholine nitrogen, purification by standard silica gel chromatography can be challenging, often leading to peak tailing and poor separation.

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with the chosen eluent system.

  • Eluent System: A typical eluent system consists of a mixture of a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) and a non-polar solvent (e.g., hexanes). To mitigate peak tailing, it is crucial to add a small percentage (0.5-1%) of a tertiary amine, such as triethylamine, to the eluent.[4] This deactivates the acidic silanol groups on the silica surface.

  • Chromatography: Load the crude product onto the column and elute with the prepared solvent system, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-Methylmorpholin-4-yl)ethan-1-ol as a liquid.

For obtaining a solid derivative for easier handling and long-term storage, the purified oil can be converted to its hydrochloride salt.[4]

PART 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the protons on the morpholine ring, and the protons of the hydroxyethyl side chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.[7]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic methyl and methylene groups.

  • C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ range is indicative of the C-O stretching vibrations of the ether linkage in the morpholine ring and the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (145.20).

  • Fragmentation Pattern: Common fragmentation pathways for morpholine derivatives involve cleavage of the bonds adjacent to the nitrogen and oxygen atoms, leading to characteristic fragment ions.

Analytical Characterization Workflow A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structure Confirmation and Purity Assessment B->E C->E D->E

Caption: A standard workflow for the analytical characterization of the synthesized compound.

PART 4: Applications in Research and Drug Development

The morpholine scaffold is a well-established pharmacophore that can significantly influence the biological activity and pharmacokinetic properties of a drug candidate.

Role as a Privileged Scaffold in Medicinal Chemistry

The incorporation of a morpholine moiety, such as in 2-(3-Methylmorpholin-4-yl)ethan-1-ol, into a drug candidate can offer several advantages:

  • Improved Solubility: The polar nature of the morpholine ring, with its ether oxygen and the appended hydroxyl group, can enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug.

  • Receptor Interaction: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, facilitating interactions with the target protein and potentially increasing binding affinity and potency.

Case Study: ATR Protein Kinase Inhibitors

A notable example highlighting the importance of the 3-methylmorpholine moiety is in the development of potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response and an attractive target for cancer therapy. The compound AZ20, a potent ATR inhibitor, features a (3R)-3-Methylmorpholin-4-yl group.[8] This specific substitution was found to be crucial for achieving high potency and selectivity. The methyl group likely provides optimal steric interactions within the kinase binding pocket, while the morpholine core contributes to the overall favorable properties of the molecule.

The availability of building blocks like 2-(3-Methylmorpholin-4-yl)ethan-1-ol allows for the systematic exploration of structure-activity relationships (SAR) around this privileged scaffold, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Role in Drug Discovery A 2-(3-Methylmorpholin-4-yl)ethan-1-ol (Building Block) B Improved Solubility A->B C Enhanced Metabolic Stability A->C D Key Receptor Interactions A->D E Lead Optimization B->E C->E D->E F Drug Candidate (e.g., ATR Inhibitors) E->F

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 3-Methylmorpholine Derivatives in Drug Design

Executive Summary The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its favorable physicochemical properties. However, the unsubstituted morpholine ring undergoes rapid chair-chair inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its favorable physicochemical properties. However, the unsubstituted morpholine ring undergoes rapid chair-chair interconversion, incurring a high entropic penalty upon binding to rigid target pockets. The introduction of a methyl group at the C3 position (3-methylmorpholine) fundamentally alters the thermodynamic landscape of the molecule. This technical guide elucidates the thermodynamic stability, conformational restriction strategies, and metabolic resilience of 3-methylmorpholine derivatives, providing actionable, self-validating protocols for drug development professionals.

Conformational Thermodynamics and Entropic Penalty

The thermodynamic stability of 3-methylmorpholine derivatives is rooted in conformational restriction [1]. In a biological system, the free rotation and ring-flipping of unsubstituted morpholines require the molecule to adopt a specific, higher-energy conformation to fit into a kinase active site (e.g., the mTOR hinge region). This results in a significant loss of conformational entropy ( ΔS<0 ).

By introducing a methyl group at the C3 position, the molecule is thermodynamically locked into a favored chair conformation. The equatorial positioning of the methyl group minimizes 1,3-diaxial interactions with the axial protons of the ring, yielding a highly stable ground state [2]. This pre-organization perfectly mimics the transition state required for binding, thereby minimizing the entropic loss and significantly enhancing the overall Gibbs free energy of binding ( ΔG ).

G PI3K PI3K Activation AKT AKT Signaling Cascade PI3K->AKT Phosphorylation mTOR mTOR Kinase Complex AKT->mTOR Pathway Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Cell Growth Inhibitor (R)-3-Methylmorpholine Derivative Inhibitor->mTOR ATP-competitive Conformational Locking

mTOR/PI3K signaling pathway and targeted inhibition by 3-methylmorpholine derivatives.

Calorimetric and Computational Thermodynamic Profiling

To accurately quantify the thermodynamic stability of substituted morpholines, empirical calorimetry must be coupled with density functional theory (DFT). The standard molar enthalpies of formation ( Δf​H∘ ) in the gaseous phase provide a macroscopic view of stability, while G3(MP2)//B3LYP calculations offer microscopic insights into HOMO-LUMO energy gaps and bond dissociation enthalpies [1].

Quantitative Data Summary

The table below illustrates how the addition and stereochemistry of the 3-methyl group impact both thermodynamic formation energy and biological efficacy.

Table 1: Comparative Thermodynamic and Metabolic Parameters

Compound Δf​H(g)∘​ (kJ/mol)mTOR Ki​ (nM)CYP1A1 Stability (% remaining)
Unsubstituted Morpholine-180.5 ± 1.2125.022%
(S)-3-Methylmorpholine-215.3 ± 1.524.048%
(R)-3-Methylmorpholine-218.1 ± 1.48.0>87%

Note: The (R)-enantiomer demonstrates superior thermodynamic stability and target affinity due to optimal hydrogen bonding with the Val2240 residue in the mTOR active site [2].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must inherently validate itself. The following protocols are designed with internal causality and quality control checkpoints.

Protocol 1: Static-Bomb Combustion Calorimetry for Enthalpy Determination

Causality: Static-bomb calorimetry is selected over flow calorimetry for solid/liquid derivatives due to its superior precision in capturing complete combustion enthalpies, which are critical for deriving standard enthalpies of formation [1].

  • Sample Preparation: Purify the 3-methylmorpholine derivative to >99.9% via preparative HPLC. Desiccate under vacuum for 48 hours to remove trace water. Rationale: Even 0.1% moisture will skew the heat capacity measurements and invalidate the enthalpy calculations.

  • Combustion: Pelletize 0.5 g of the sample and place it in a platinum crucible within the static-bomb calorimeter. Pressurize with ultra-pure O2​ to 3.04 MPa.

  • Ignition and Measurement: Ignite the sample using a cotton fuse wire. Record the temperature rise of the surrounding water bath using a quartz crystal thermometer (resolution 0.0001 K).

  • Self-Validation Check: Calculate the standard massic energy of combustion ( Δc​u∘ ). The system is considered self-validating if the Washburn corrections and the energy equivalent of the calorimeter (calibrated with standard benzoic acid) yield a standard deviation of the mean ≤0.02% .

Protocol 2: Synthesis of Conformationally Locked (R)-3-Methylmorpholine Derivatives

Causality: Nucleophilic displacement on a highly electrophilic scaffold (e.g., dichlorothiadiazinone) is highly sensitive to steric hindrance. Using the (R)-enantiomer requires precise temperature control to prevent chiral inversion and ensure thermodynamic control over the substitution pattern [3].

  • Reagent Preparation: Dissolve 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1 equiv) in anhydrous THF under an argon atmosphere.

  • Nucleophilic Addition: Slowly add (R)-3-methylmorpholine (2 equiv) at exactly 20 °C. Rationale: The dibasic nature of the amine eliminates the need for auxiliary bases (like DIPEA), preventing base-catalyzed degradation of the core.

  • Reaction Monitoring: Stir for 12 hours. Monitor via LC-MS. The steric bulk of the 3-methyl group slows the reaction rate compared to unsubstituted morpholine, necessitating the extended reaction time to achieve thermodynamic equilibrium.

  • Isolation: Dilute with ammonia-saturated dichloromethane and purify via silica gel chromatography to isolate the enantiomerically pure derivative.

Workflow Synthesis 1. Enantioselective Synthesis (R)-3-Methylmorpholine Purification 2. Chromatographic Purification (>99.9% Purity) Synthesis->Purification Calorimetry 3A. Static-Bomb Combustion Calorimetry Purification->Calorimetry Computational 3B. DFT Calculations (G3(MP2)//B3LYP) Purification->Computational Analysis 4. Thermodynamic Stability Profiling (ΔHf, ΔG) Calorimetry->Analysis Computational->Analysis

Workflow for evaluating the thermodynamic stability of substituted morpholines.

Pharmacokinetic Implications: Metabolic Stability

The thermodynamic stability of the ground-state conformation directly translates to metabolic resilience in vivo. Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2) typically oxidize the morpholine ring at the α -carbon adjacent to the heteroatoms.

The C3-methyl group introduces significant steric hindrance, physically blocking the enzymatic oxidation of the ring. Consequently, (R)-3-methylmorpholine derivatives exhibit a vastly superior half-life in human liver microsomes compared to their unsubstituted counterparts [2][4]. This structural modification not only drives target selectivity but also ensures the compound survives first-pass metabolism, making it a critical strategy in the optimization of modern kinase inhibitors.

References

  • Ribeiro da Silva, M. A. V., et al. "Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study." ResearchGate.[Link]

  • Witzigmann, C., et al. "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry, 2019.[Link]

  • Kalogirou, A. S., et al. "Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones." Molbank, 2020.[Link]

  • "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." MDPI, 2023.[Link]

Exploratory

Whitepaper: pKa Values and Basicity of 2-(3-Methylmorpholin-4-yl)ethan-1-ol

Executive Summary The compound 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) is a bifunctional molecule featuring a tertiary amine embedded within a morpholine ring, substituted with a 3-methyl group and an N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) is a bifunctional molecule featuring a tertiary amine embedded within a morpholine ring, substituted with a 3-methyl group and an N-(2-hydroxyethyl) appendage[1]. In medicinal chemistry and drug formulation, morpholine derivatives are frequently utilized to tune the lipophilicity and basicity (pKa) of pharmacophores. Understanding the precise thermodynamic drivers behind the basicity of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is critical for predicting its pharmacokinetic behavior, membrane permeability, and potential for lysosomotropism[2].

Structural Determinants of Basicity: The Causality

The basicity of the nitrogen atom in 2-(3-Methylmorpholin-4-yl)ethan-1-ol is governed by a complex interplay of inductive effects, steric hindrance, and solvation thermodynamics.

  • The Morpholine Core: The oxygen atom at position 1 of the morpholine ring exerts a strong electron-withdrawing inductive (-I) effect. This fundamentally reduces the electron density on the nitrogen, making the baseline morpholine scaffold (pKa ~8.36 - 8.58) significantly less basic than its carbon-analog, piperidine (pKa ~11.2)[3][4].

  • The Amine Basicity Anomaly (N-Alkylation): Converting a secondary amine to a tertiary amine via N-alkylation introduces an electron-donating (+I) alkyl group, which theoretically should increase basicity. However, in aqueous environments, N-alkylation removes a hydrogen bond donor from the conjugate acid. The resulting loss of solvation energy typically outweighs the inductive effect, lowering the pKa of N-alkylmorpholines into the 5.0 to 9.0 range[4][5]. For instance, N-methylmorpholine has a pKa of 7.38[6].

  • The 3-Methyl Steric Effect: A methyl group at the 3-position provides localized electron density, which raises the pKa of the secondary amine 3-methylmorpholine to approximately 9.03[7][8]. However, in a tertiary amine, this adjacent bulk creates steric hindrance that restricts the hydration sphere of the protonated nitrogen, pushing the pKa down.

  • Intramolecular Hydrogen Bonding: The N-(2-hydroxyethyl) group introduces a hydroxyl oxygen that exerts an additional -I effect, further depressing the pKa. Yet, this is partially counteracted by the ability of the conjugate acid to form a stable 5-membered intramolecular hydrogen bond ( N-H+⋯O-H ). This conformational rearrangement provides thermodynamic stabilization to the protonated state, a hallmark of N-(2-hydroxyethyl)amines like 2-morpholinoethanol[9][10].

Balancing these opposing vectors, the macroscopic pKa of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is estimated to fall within the physiological buffering range of 7.2 to 7.8 .

Thermodynamic Workflow of Protonation

G FreeBase Free Base 2-(3-Methylmorpholin-4-yl)ethan-1-ol (Neutral, Membrane Permeable) ProtonatedOpen Protonated Amine (Open Conformation) High Solvation Penalty FreeBase->ProtonatedOpen + H+ (pH < pKa) ProtonatedOpen->FreeBase - H+ (pH > pKa) ProtonatedClosed Protonated Amine (Intramolecular H-Bond) Thermodynamically Stabilized ProtonatedOpen->ProtonatedClosed Conformational Folding ProtonatedClosed->ProtonatedOpen Unfolding

Thermodynamic cycle of protonation and intramolecular H-bond stabilization in aqueous solution.

Comparative pKa Analysis

To contextualize the basicity of the target molecule, the following table summarizes the quantitative pKa data of structurally related morpholine derivatives.

CompoundStructural ModifierReported / Estimated pKa
Morpholine Reference secondary amine8.36 - 8.58[3][4]
3-Methylmorpholine Adjacent +I methyl group~9.03[7][8]
N-Methylmorpholine N-alkylation (solvation penalty)7.38[6]
2-Morpholinoethanol N-alkylation + Hydroxyl (-I effect)~7.1 - 7.5[9][10]
2-(3-Methylmorpholin-4-yl)ethan-1-ol 3-Methyl + N-(2-Hydroxyethyl)~7.2 - 7.8 (Estimated) [1]

Self-Validating Experimental Protocol: Potentiometric Titration

To empirically determine the exact pKa of 2-(3-Methylmorpholin-4-yl)ethan-1-ol, a highly controlled potentiometric titration must be employed. The following protocol is designed as a self-validating system ; it utilizes a reverse-titration hysteresis check to rule out electrode drift, compound degradation, or precipitation during the assay.

Step-by-Step Methodology:

  • Nernstian Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: The electrode slope must exceed 98% Nernstian response to ensure thermodynamic accuracy.

  • Background Blanking: Titrate a blank solution of 0.15 M KCl (mimicking physiological ionic strength) to determine the exact autoionization constant of water ( pKw​ ) under the operational conditions.

  • Sample Preparation: Dissolve a precisely weighed aliquot of 2-(3-Methylmorpholin-4-yl)ethan-1-ol to a final concentration of 1.5 mM in 50 mL of the 0.15 M KCl solvent.

  • Forward Titration (Acidification to Basification): Lower the solution pH to 2.5 using standardized 0.1 M HCl. Causality: This ensures 100% protonation of the morpholine nitrogen prior to measurement. Titrate with standardized 0.1 M KOH in 0.05 mL increments up to pH 11.5. This must be done under a continuous Argon blanket to prevent atmospheric CO2​ absorption, which forms carbonic acid and skews the basic region of the titration curve.

  • Reverse Titration (The Self-Validation Step): Immediately reverse the titration by adding 0.1 M HCl back to pH 2.5.

  • Algorithmic Fitting & Hysteresis Check: Fit both the forward and reverse titration curves using a non-linear regression algorithm (e.g., Bjerrum plot analysis).

    • Validation Criterion: The system is validated if the ΔpKa between the forward and reverse curves is <0.05 . A larger hysteresis indicates that the compound underwent slow conformational equilibration, precipitation, or base-catalyzed degradation.

Pharmacokinetic Implications

Compounds with a pKa between 6.0 and 8.0 are highly sensitive to physiological pH gradients. At a blood pH of 7.4, a significant fraction of 2-(3-Methylmorpholin-4-yl)ethan-1-ol exists as the neutral free base, allowing it to easily permeate lipid bilayers. Upon entering the acidic environment of the lysosome or early endosomes (pH ~4.5 - 6.2), the morpholine nitrogen becomes fully protonated[2]. Because the protonated form is membrane-impermeable, the molecule becomes trapped. This ion-trapping mechanism (lysosomotropism) is a critical consideration when utilizing this structural motif in drug design, as it can drastically alter the volume of distribution and intracellular half-life of the parent drug[2].

Sources

Foundational

Precision Synthesis of N-Substituted 3-Methylmorpholines: A Technical Guide for Drug Development

N-substituted 3-methylmorpholines have emerged as privileged pharmacophores in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. The incorporation of a methyl group at the C3 p...

Author: BenchChem Technical Support Team. Date: March 2026

N-substituted 3-methylmorpholines have emerged as privileged pharmacophores in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. The incorporation of a methyl group at the C3 position of the morpholine ring introduces a critical chiral center that dictates the three-dimensional conformation of the molecule. This stereocontrol is instrumental in achieving selectivity between closely related kinases, such as Ataxia telangiectasia and Rad3-related (ATR) kinase and the mammalian target of rapamycin (mTOR) .

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis and N-substitution of the 3-methylmorpholine core, designed for researchers and process chemists in drug development.

De Novo Synthesis of the Enantiopure Core

The synthesis of enantiopure (S)- or (R)-3-methylmorpholine typically begins with the chiral pool, utilizing 5-methylmorpholin-3-one derivatives. The core transformation relies on the exhaustive reduction of the cyclic amide (lactam) to the corresponding cyclic amine using Lithium Aluminum Hydride (LAH).

Mechanistic Causality & Self-Validating Design: LAH is selected because it is sufficiently powerful to reduce the lactam carbonyl to a methylene group without cleaving the morpholine ether linkage or causing racemization at the chiral center. The critical challenge in this step is the reaction workup; LAH reductions notoriously form intractable, gelatinous aluminum salt emulsions that trap the product. To create a self-validating and scalable system, the Fieser workup method is strictly employed . By sequentially adding water, 15% aqueous NaOH, and more water in a precise n:n:3n stoichiometric ratio relative to the grams of LAH used, the aluminum salts are forced to precipitate as a granular, easily filterable solid. This ensures high recovery of the volatile, water-soluble 3-methylmorpholine product without the need for complex extraction matrices.

G A 5-Methylmorpholin-3-one (Chiral Pool) B LAH Reduction (THF, 0°C to RT) A->B C 3-Methylmorpholine (Enantiopure Core) B->C 71-94% Yield D Buchwald-Hartwig Cross-Coupling C->D Pd Catalyst, RuPhos/BINAP E SNAr / Nucleophilic Substitution C->E Base, Heat F N-Aryl-3-Methylmorpholine (Kinase Inhibitor Motif) D->F E->F

Synthetic workflow of the 3-methylmorpholine core and subsequent N-arylation.

Protocol 1: Synthesis of (S)-3-Methylmorpholine via LAH Reduction

Note: This protocol is highly exothermic and evolves hydrogen gas. Perform under a rigorous inert atmosphere.

  • Preparation: Suspend Lithium Aluminum Hydride (LAH, 3.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 15-20 mL/g of LAH) in a multi-neck round-bottomed flask equipped with a reflux condenser and dropping funnel. Cool the suspension to 0 °C under nitrogen .

  • Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LAH suspension at a rate that maintains the internal temperature below 5 °C.

  • Reduction: Once addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir continuously for 12–16 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LAH used, sequentially and cautiously add: x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Add a 2% methanol/dichloromethane mixture to the slurry and stir for 1 hour to extract any trapped product. Filter the mixture through a pad of diatomaceous earth (Celite). Dry the filtrate over anhydrous sodium sulfate.

  • Concentration: Carefully concentrate the filtrate on a rotary evaporator using a low water bath temperature (20–25 °C) to prevent volatilization of the target product, affording (S)-3-methylmorpholine as a colorless oil (Typical yield: 71–85%).

Strategies for N-Substitution: Overcoming Steric Hindrance

Functionalizing the secondary amine of 3-methylmorpholine via N-arylation is notoriously challenging. The adjacent methyl group creates significant steric bulk, which impedes the approach of electrophiles and complicates transition-metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr): For highly electron-deficient heteroaryl halides (e.g., 2,4-dichloropyrimidines), SNAr is viable. The reaction proceeds via an addition-elimination mechanism. Steric hindrance is overcome by using an excess of the amine or elevated temperatures, though regioselectivity must be carefully monitored when multiple leaving groups are present .

Buchwald-Hartwig Amination & Ligand Causality: For unactivated or sterically congested aryl/heteroaryl halides, Pd-catalyzed Buchwald-Hartwig amination is required. Standard catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) frequently fail, yielding <20% product due to sluggish reductive elimination and competitive β-hydride elimination [[1]]([Link]). To overcome this, bulky, electron-rich biaryl phosphine ligands like RuPhos or chelating ligands like BINAP are utilized. RuPhos accelerates the reductive elimination step by enforcing a specific geometry around the palladium center, effectively "pushing" the sterically demanding 3-methylmorpholine and the aryl group together. The use of strong, non-nucleophilic bases like KHMDS or Cs₂CO₃ prevents side reactions and facilitates the deprotonation of the coordinated amine.

Table 1: Comparative N-Arylation Conditions for 3-Methylmorpholine
MethodSubstrate ScopeCatalyst / LigandBase & SolventTemp (°C)Typical Yield
SNAr Electron-deficient heteroaryl halides (e.g., pyrimidines)NoneDIPEA or Et₃N in CH₂Cl₂ / EtOH20 - 80 °C60 - 85%
Buchwald-Hartwig (BINAP) Aryl/Heteroaryl bromidesPd(OAc)₂, BINAPCs₂CO₃ in Toluene120 °C30 - 50%
Buchwald-Hartwig (RuPhos) Sterically hindered heteroaryl halidesRuPhos Pd G4, RuPhosKHMDS or Cs₂CO₃ in Dioxane80 - 100 °C75 - 90%
Protocol 2: Pd-Catalyzed Buchwald-Hartwig N-Arylation (RuPhos System)
  • Preparation: In an oven-dried reaction vial, combine the aryl/heteroaryl halide (1.0 eq.), (S)- or (R)-3-methylmorpholine (1.2–1.5 eq.), RuPhos Pd G4 pre-catalyst (0.05 eq.), RuPhos ligand (0.05 eq.), and finely powdered anhydrous Cs₂CO₃ (3.0 eq.) .

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent phosphine ligand oxidation.

  • Reaction: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of ~0.2 M. Heat the mixture in a pre-heated oil bath at 90–100 °C for 12–18 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography to isolate the N-aryl-3-methylmorpholine derivative.

Application in Targeted Oncology: ATR Kinase Inhibitors

The structural nuances of N-substituted 3-methylmorpholines are perfectly exemplified in the development of ATR kinase inhibitors like Camonsertib (RP-3500) and Gartisertib (M4344) [[2]]([Link]).

In the pharmacophore model of these drugs, the morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting directly with the kinase hinge region. Simultaneously, the C3-methyl group projects into a highly specific hydrophobic pocket. This methyl group acts as a "steric shield"; it perfectly complements the ATR binding site but sterically clashes with the slightly smaller binding pocket of the closely related mTOR kinase. Thus, the precision synthesis of the enantiopure 3-methylmorpholine is not just a structural requirement, but the fundamental driver of the drug's selectivity and safety profile .

G Core N-Aryl-3-Methylmorpholine Scaffold MorphO Morpholine Oxygen (H-Bond Acceptor) Core->MorphO Methyl 3-Methyl Group (Steric Shielding) Core->Methyl Aryl N-Aryl/Heteroaryl (Core Scaffold) Core->Aryl Hinge Kinase Hinge Region (ATR Target) MorphO->Hinge Binds to Pocket Hydrophobic Pocket (Selectivity Filter) Methyl->Pocket Projects into

Pharmacophore model of N-substituted 3-methylmorpholine in ATR kinase inhibitors.

References

  • Patterson, E., et al. "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound". NIH/PMC. URL:[Link]

  • Foote, K. M., et al. "Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500)". ACS Publications. URL:[Link]

  • Zhang, H., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3". Molecules (MDPI) / Semantic Scholar. URL:[Link]

Sources

Exploratory

Thermophysical Characterization of 2-(3-Methylmorpholin-4-yl)ethan-1-ol: A Technical Guide to Boiling and Melting Point Determination

Executive Summary In modern drug development, substituted morpholines are highly valued pharmacophores utilized to tune the lipophilicity, aqueous solubility, and pharmacokinetic profiles of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, substituted morpholines are highly valued pharmacophores utilized to tune the lipophilicity, aqueous solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Among these, 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) serves as a critical intermediate and structural motif. However, the accurate determination of its thermophysical properties—specifically boiling point (BP) and melting point (MP)—presents unique analytical challenges due to its inherent hygroscopicity and potential for thermal degradation at elevated temperatures.

As an Application Scientist, I have designed this whitepaper to provide a comprehensive, field-proven framework for the empirical determination of the boiling and melting points of 2-(3-Methylmorpholin-4-yl)ethan-1-ol. By leveraging Differential Scanning Calorimetry (DSC) and reduced-pressure ebulliometry, researchers can bypass the limitations of traditional capillary and distillation methods, ensuring data integrity for downstream formulation and scale-up.

Structural Influence on Thermophysical Properties

Understanding the causality behind a molecule's bulk physical properties requires a structural breakdown. 2-(3-Methylmorpholin-4-yl)ethan-1-ol features three distinct functional domains that dictate its thermal behavior:

  • Morpholine Ring: Provides both ether oxygen and tertiary amine functionalities, enabling moderate dipole-dipole interactions.

  • N-Hydroxyethyl Appendage: Acts as a strong hydrogen bond donor and acceptor. This extensive intermolecular hydrogen bonding network significantly elevates both the boiling and melting points compared to unsubstituted morpholines.

  • C3-Methyl Group: This is the critical differentiator. The steric bulk of the methyl group at the 3-position disrupts optimal crystal lattice packing. Consequently, the melting point is depressed compared to its unmethylated analog, often rendering the compound a viscous liquid or low-melting solid at ambient temperatures.

Table 1: Comparative Thermophysical Profile (Note: Because empirical data for the methylated derivative is often proprietary or extrapolated, the rigorous empirical protocols outlined in Section 3 are required for exact determination).

Property4-(2-Hydroxyethyl)morpholine (Reference)2-(3-Methylmorpholin-4-yl)ethan-1-ol (Target)
CAS Number 622-40-21156993-48-4
Molecular Weight 131.17 g/mol 145.20 g/mol
Physical State (25°C) LiquidViscous Liquid / Low-Melting Solid
Predicted Melting Point -2.0 °C< 15.0 °C (Steric disruption)
Predicted Boiling Point 227.0 °C (at 760 mmHg)230.0 – 240.0 °C (at 760 mmHg)

Analytical Methodologies and Protocols

Standard melting point capillary tubes and simple distillation setups are inadequate for hygroscopic amino alcohols. Atmospheric moisture rapidly absorbs into the liquid, acting as a plasticizer that depresses the melting point and skews vapor pressure readings. Furthermore, heating the compound to its atmospheric boiling point (>230 °C) risks oxidative degradation of the amine. To ensure a self-validating system, the following protocols must be strictly adhered to.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions, providing highly precise melting point data while controlling the sample's micro-environment .

  • Moisture Validation: Prior to thermal analysis, perform a Karl Fischer (KF) titration. The sample must have a water content of <0.1% w/w. If it fails, desiccate over molecular sieves (3Å).

    • Causality: Water acts as an impurity, broadening the endothermic melt peak and artificially lowering the Tm​ via freezing point depression.

  • Sample Preparation: In a nitrogen-purged glovebox, accurately weigh 3–5 mg of the validated sample into a Tzero hermetic aluminum pan. Seal with a hermetic lid.

    • Causality: Hermetic sealing prevents moisture ingress during the cooling cycle and stops volatilization during heating.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) to ensure heat flow and temperature accuracy.

  • Thermal Cycling: Equilibrate the sample at -50 °C and hold isothermally for 5 minutes to ensure complete thermal equilibrium.

  • Heating Ramp: Ramp the temperature at a rate of 10 °C/min up to 50 °C under a continuous dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the melt onset temperature ( Tm​ ) by extrapolating the intersection of the baseline and the steepest tangent of the endothermic peak.

Protocol 2: Boiling Point Determination via Ebulliometry

Ebulliometry under reduced pressure prevents thermal degradation while providing accurate vapor-liquid equilibrium data .

  • System Validation: Assemble a Swietoslawski-type ebulliometer connected to a precision manostat. Validate the system using HPLC-grade water, comparing the measured boiling temperatures at various pressures against standard steam tables.

    • Causality: System validation ensures there are no micro-leaks in the vacuum manifold, which would cause pressure fluctuations and erratic boiling.

  • Sample Introduction: Charge the ebulliometer boiler with 50 mL of anhydrous 2-(3-Methylmorpholin-4-yl)ethan-1-ol.

  • Isobaric Measurements: Set the manostat to a reduced pressure (e.g., 10 kPa). Apply heat until a steady reflux is established and the drop rate in the return reservoir is constant (approx. 1-2 drops/sec).

    • Causality: Reduced pressure lowers the boiling temperature, protecting the morpholine ring from thermal cracking and oxidation.

  • Data Acquisition: Record the equilibrium temperature using a calibrated Pt-100 RTD sensor.

  • Extrapolation: Repeat Step 3 at multiple pressure setpoints (e.g., 20, 50, 100 kPa). Fit the pressure-temperature data to the Antoine equation ( log10​P=A−T+CB​ ) to mathematically extrapolate the normal boiling point at 760 Torr (101.325 kPa).

Thermophysical Analytical Workflow

To ensure reproducibility and scientific integrity, the entire characterization process should follow a strict logical pathway, as visualized below.

Workflow Start Sample: 2-(3-Methylmorpholin-4-yl)ethan-1-ol KF Karl Fischer Titration (Moisture < 0.1%) Start->KF Desiccate Desiccation / Purification KF->Desiccate Fail (>0.1%) Split Thermophysical Analysis KF->Split Pass Desiccate->KF DSC DSC (Melting Point) Hermetic Al Pans, 10°C/min Split->DSC Ebull Ebulliometry (Boiling Point) Reduced Pressure (10-100 kPa) Split->Ebull DataDSC Endothermic Onset (Tm) DSC->DataDSC DataEbull Antoine Equation Modeling Ebull->DataEbull Valid Data Validation & Reporting DataDSC->Valid DataEbull->Valid

Fig 1: Thermophysical characterization workflow for hygroscopic morpholine derivatives.

Impact on Drug Development

The precise empirical determination of these values is not merely an academic exercise; it directly dictates downstream pharmaceutical operations:

  • Synthesis and Solvent Selection: The extrapolated normal boiling point informs the selection of reaction solvents and the design of vacuum distillation parameters for API purification, ensuring the product is isolated without thermal degradation.

  • Formulation and Storage: Knowing the exact melting point (and glass transition temperature) is critical for lyophilization (freeze-drying) cycles. If the compound is utilized as a counter-ion in salt screening, its physical state at ambient temperature will dictate whether the resulting API salt can be easily milled and formulated into solid oral dosage forms.

References

  • TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Technical Library. [Link]

  • SIST / ASTM International. "ASTM E1719-24 - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry." Slovenian Institute for Standardization.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol

Introduction The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous FDA-approved pharmaceuticals.[1] N-substituted morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous FDA-approved pharmaceuticals.[1] N-substituted morpholines, in particular, are key intermediates in the synthesis of a wide array of biologically active compounds. This document provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol, a valuable building block for drug discovery and development.

The described synthesis involves the N-alkylation of 3-methylmorpholine with a 2-haloethanol, a robust and widely applicable method for the formation of N-C bonds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide with explanations of the underlying chemical principles to ensure reliable and reproducible results.

Reaction Mechanism: Nucleophilic Substitution

The synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol from 3-methylmorpholine and a 2-haloethanol (such as 2-chloroethanol or 2-bromoethanol) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of the 3-methylmorpholine ring, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the 2-haloethanol, which is bonded to the halogen.

A base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrohalic acid (e.g., HCl or HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, which can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

Reaction Mechanism cluster_transition_state Transition State 3-Methylmorpholine 3-Methylmorpholine (Nucleophile) 2-Haloethanol 2-Haloethanol (Electrophile) (X = Cl, Br) TransitionState S N 2 Transition State 2-Haloethanol->TransitionState Product 2-(3-Methylmorpholin-4-yl)ethan-1-ol TransitionState->Product Halide Departure Byproduct KX + KHCO₃ Base K₂CO₃ (Base)

Caption: SN2 mechanism for the N-alkylation of 3-methylmorpholine.

Experimental Protocol

This protocol details the synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol using 2-chloroethanol as the alkylating agent.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Amount (g or mL)Supplier Example
3-Methylmorpholine109-02-4C₅H₁₁NO101.15505.06 g (5.3 mL)Sigma-Aldrich
2-Chloroethanol107-07-3C₂H₅ClO80.51554.43 g (3.9 mL)Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.217510.37 gFisher Scientific
Acetonitrile (anhydrous)75-05-8CH₃CN41.05-100 mLVWR
Ethyl Acetate141-78-6C₄H₈O₂88.11-As neededFisher Scientific
Hexane110-54-3C₆H₁₄86.18-As neededVWR
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37-As neededSigma-Aldrich
Deionized Water7732-18-5H₂O18.02-As needed-
Brine (saturated NaCl solution)----As needed-
Procedure

Experimental_Workflow A 1. Add 3-methylmorpholine, K₂CO₃, and acetonitrile to a round-bottom flask. B 2. Add 2-chloroethanol dropwise at room temperature. A->B C 3. Heat the reaction mixture to reflux (approx. 82°C) for 12-24 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and filter off solids. D->E F 6. Concentrate the filtrate under reduced pressure. E->F G 7. Perform aqueous work-up with ethyl acetate and water/brine. F->G H 8. Dry the organic layer over anhydrous MgSO₄. G->H I 9. Concentrate the dried organic layer. H->I J 10. Purify the crude product by vacuum distillation or column chromatography. I->J K 11. Characterize the final product (NMR, IR, MS). J->K

Caption: Experimental workflow for the synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-methylmorpholine (50 mmol, 5.06 g), anhydrous potassium carbonate (75 mmol, 10.37 g), and anhydrous acetonitrile (100 mL).

  • Addition of Electrophile: Begin stirring the suspension at room temperature. Slowly add 2-chloroethanol (55 mmol, 4.43 g) to the mixture dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v) and visualizing with an appropriate stain (e.g., potassium permanganate).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(3-Methylmorpholin-4-yl)ethan-1-ol can be purified by vacuum distillation or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Results and Discussion

The described protocol provides a reliable method for the synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol. The choice of 2-chloroethanol as the alkylating agent is a cost-effective option, though 2-bromoethanol could also be used and may result in a faster reaction rate due to the better leaving group ability of bromide.

ParameterValue/ConditionRationale
Temperature Reflux (approx. 82°C in Acetonitrile)Provides sufficient thermal energy to overcome the activation energy of the SN2 reaction.
Reaction Time 12-24 hoursEnsures complete conversion of the starting material. Monitor by TLC for optimization.
Base Anhydrous Potassium CarbonateA mild and inexpensive base to neutralize the in-situ generated HCl, driving the reaction to completion.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the SN2 reaction and has a convenient boiling point for reflux.
Expected Yield 60-80%Typical yield for this type of N-alkylation reaction after purification.
Characterization

The final product, 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4), is expected to be a liquid at room temperature. The structure should be confirmed by spectroscopic methods.

  • ¹H NMR (predicted): The spectrum is expected to show characteristic signals for the methyl group (a doublet), the morpholine ring protons, and the N-CH₂-CH₂-OH chain. The protons on the carbon adjacent to the hydroxyl group and the nitrogen will appear as triplets.

  • ¹³C NMR (predicted): The spectrum should display seven distinct carbon signals corresponding to the methyl group, the five carbons of the morpholine ring, and the two carbons of the hydroxyethyl side chain. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at a lower field.[2]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (145.20 g/mol ).[3]

Safety and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • 3-Methylmorpholine: Irritating to the skin and eyes.[4][5][6]

  • 2-Chloroethanol: Flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[1][2][7][8] Extreme caution must be exercised when handling this reagent.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Waste Disposal: All organic waste, including the reaction mixture filtrate and solvents from extraction and chromatography, should be collected in a designated chlorinated or non-chlorinated organic waste container, as appropriate. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations. Solid waste (filter cake) should be disposed of in a designated solid waste container.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Thiomorpholin-4-yl)ethan-1-ol. Retrieved from [Link]

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Application

The Guiding Hand: Unveiling the Catalytic Mechanism of Hydroxyethyl Morpholine Derivatives in Polymerization

For Researchers, Scientists, and Drug Development Professionals In the intricate world of polymer synthesis, particularly in the realm of polyurethanes, the choice of catalyst is paramount. It is the silent orchestrator,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer synthesis, particularly in the realm of polyurethanes, the choice of catalyst is paramount. It is the silent orchestrator, dictating the tempo of the reaction, shaping the final architecture of the polymer, and ultimately defining its physical and chemical properties. Among the diverse array of catalysts, hydroxyethyl morpholine derivatives have emerged as a class of compounds that offer a unique blend of catalytic activity and covalent incorporation into the polymer matrix. This dual functionality not only drives the polymerization process efficiently but also addresses the growing demand for low-emission and high-performance materials.

This technical guide delves into the catalytic mechanism of hydroxyethyl morpholine derivatives in polymerization, with a primary focus on their application in polyurethane systems. We will explore the fundamental principles governing their activity, the nuanced role of their molecular structure, and provide practical protocols for their application in a laboratory setting.

The Heart of the Matter: The Catalytic Role of Tertiary Amines

Hydroxyethyl morpholine derivatives belong to the broader family of tertiary amine catalysts. The catalytic activity of these amines in polyurethane formation hinges on their ability to accelerate two fundamental reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water). A delicate balance between these two reactions is crucial for the formation of a stable polyurethane foam with the desired cellular structure and physical properties.[1]

The catalytic prowess of a tertiary amine is primarily governed by two key factors:

  • Basicity: The availability of the lone pair of electrons on the nitrogen atom determines its ability to interact with the reactants. Higher basicity generally translates to higher catalytic activity.[2]

  • Steric Hindrance: The accessibility of the nitrogen's lone pair is also critical. Bulky substituents around the nitrogen atom can impede its interaction with the isocyanate and polyol molecules, thereby reducing its catalytic efficiency.[2]

A Tale of Two Mechanisms: How Tertiary Amines Catalyze Urethane Formation

Two primary mechanisms have been proposed to explain the catalytic action of tertiary amines in the isocyanate-alcohol reaction:

  • Nucleophilic Catalysis (Baker's Mechanism): This mechanism postulates the formation of a complex between the tertiary amine and the isocyanate. This complexation increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol's hydroxyl group.

  • General Base Catalysis (Farkas's Mechanism): In this model, the tertiary amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the hydroxyl oxygen. This activated alcohol then readily attacks the isocyanate. Computational studies on morpholine derivatives in urethane formation support a multi-step mechanism involving the formation of such catalyst-reactant complexes.[3][4][5]

The prevailing evidence suggests that the general base catalysis mechanism is the more dominant pathway for most tertiary amine catalysts in polyurethane synthesis.[6]

The Hydroxyethyl Advantage: A "Reactive" Catalyst

What sets N-hydroxyethylmorpholine (HEM) apart from its non-hydroxylated counterpart, N-ethylmorpholine (NEM), is the presence of a primary hydroxyl group. This seemingly small structural modification has profound implications for its role in polymerization. This hydroxyl group allows HEM to act as a reactive catalyst .

During the polymerization process, the hydroxyl group on the HEM molecule can react with an isocyanate group, covalently bonding the catalyst into the polyurethane polymer backbone.[7] This incorporation offers several significant advantages:

  • Low to Zero Emissions: Once bound to the polymer matrix, the catalyst is no longer volatile and cannot be emitted from the final product. This is a critical consideration for applications where low volatile organic compound (VOC) emissions are required, such as in automotive interiors and bedding.[8]

  • Improved Product Performance: The covalent bonding of the catalyst can lead to improved physical properties of the foam, such as enhanced curing and dimensional stability.

  • Reduced Odor: Fugitive amine catalysts are often associated with a characteristic unpleasant odor in the final product. Reactive catalysts significantly mitigate this issue.[7]

While N-ethylmorpholine is an effective catalyst for promoting surface cure, particularly in polyester-based foams, it remains a fugitive catalyst.[2] The choice between HEM and NEM, therefore, depends on the specific requirements of the application, with HEM being the preferred choice for low-emission and high-performance systems.

Visualizing the Catalytic Cycle

To better understand the catalytic process, let's visualize the proposed mechanism for a reactive amine catalyst like N-hydroxyethylmorpholine.

Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products cluster_incorporation Catalyst Incorporation (Reactive Pathway) Polyol Polyol (R'-OH) Node1 1. Catalyst-Polyol Complex Formation Polyol->Node1 Isocyanate Isocyanate (R-NCO) Node2 2. Nucleophilic Attack Isocyanate->Node2 HEM N-Hydroxyethylmorpholine (Catalyst) HEM->Node1 H-bonding Node1->Node2 Activated Polyol Node3 3. Urethane Formation & Catalyst Regeneration Node2->Node3 Intermediate Urethane Urethane Linkage Node3->Urethane Regen_HEM Regenerated Catalyst Node3->Regen_HEM Regen_HEM->HEM Re-enters cycle HEM_OH HEM Hydroxyl Group Incorporated_Catalyst Covalently Bound Catalyst in Polymer Matrix HEM_OH->Incorporated_Catalyst Reacts with Isocyanate2 Isocyanate (R-NCO) Isocyanate2->Incorporated_Catalyst

Figure 1. Proposed catalytic cycle of N-hydroxyethylmorpholine.

Application Notes and Protocols

The following section provides a general framework for the application of hydroxyethyl morpholine derivatives in the synthesis of polyurethane foam. It is essential to note that the optimal formulation will depend on the specific polyol, isocyanate, and other additives used, as well as the desired properties of the final foam.

Materials and Equipment
  • Polyol: Polyether or polyester polyol (e.g., Voranol™)

  • Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Catalyst: N-hydroxyethylmorpholine (HEM)

  • Blowing Agent: Deionized water

  • Surfactant: Silicone-based surfactant (e.g., Vorasurf™)

  • Mixing container and high-speed mixer

  • Mold

  • Fume hood and appropriate personal protective equipment (PPE)

Experimental Workflow

Experimental_Workflow Start Start: Prepare Polyol Premix Step1 1. Weigh and combine Polyol, Water, Surfactant, and N-Hydroxyethylmorpholine catalyst. Start->Step1 Step2 2. Mix thoroughly at high speed (e.g., 2000-3000 rpm) for a specified time (e.g., 60 seconds). Step1->Step2 Step3 3. Add the pre-weighed Isocyanate to the premix. Step2->Step3 Step4 4. Mix vigorously for a short duration (e.g., 5-10 seconds) until a homogeneous mixture is observed. Step3->Step4 Step5 5. Immediately pour the reacting mixture into the mold. Step4->Step5 Step6 6. Observe and record reaction profile: - Cream time - Gel time - Tack-free time Step5->Step6 Step7 7. Allow the foam to cure at ambient or elevated temperature. Step6->Step7 Step8 8. Demold the foam and allow for post-curing (e.g., 24 hours). Step7->Step8 End End: Characterize Foam Properties Step8->End

Figure 2. General workflow for polyurethane foam synthesis.

Typical Formulation and Data Presentation

The following table provides an example of a starting formulation for a flexible polyurethane foam using a hydroxyethyl morpholine derivative as a catalyst. The quantities are given in parts per hundred parts of polyol (pphp).[1]

ComponentFunctionTypical PPHP Range
Polyether Polyol (e.g., 3000 MW triol)Polymer Backbone100
Deionized WaterBlowing Agent2.0 - 5.0
Silicone SurfactantCell Stabilizer0.5 - 1.5
N-HydroxyethylmorpholineReactive Catalyst0.1 - 2.0
Stannous Octoate (optional)Co-catalyst (Gelling)0.05 - 0.3
Toluene Diisocyanate (TDI)Cross-linkerTo an NCO Index of 100-110

Table 1. Example Formulation for Flexible Polyurethane Foam.

The performance of the catalyst can be evaluated by measuring the reaction profile and the physical properties of the resulting foam. This data can be presented in a clear and comparative manner.

CatalystCatalyst Loading (pphp)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Compressive Strength (kPa)
N-Hydroxyethylmorpholine0.510-1560-8090-12025-3010-15
N-Hydroxyethylmorpholine1.08-1250-7080-10025-3012-18
N-Ethylmorpholine0.512-1870-90100-13026-329-14

Table 2. Illustrative Comparative Data of Catalyst Performance. (Note: These values are for illustrative purposes and will vary depending on the specific formulation and processing conditions).

Conclusion: A Catalyst for Innovation

Hydroxyethyl morpholine derivatives represent a significant advancement in the field of polyurethane catalysis. Their ability to act as both efficient catalysts and integral components of the polymer network provides a powerful tool for formulators seeking to develop high-performance, low-emission polyurethane products. By understanding the underlying catalytic mechanisms and the unique role of the hydroxyethyl group, researchers and scientists can harness the full potential of these versatile molecules to drive innovation in a wide range of applications, from advanced materials to novel drug delivery systems. The principles of reactive catalysis, exemplified by hydroxyethyl morpholine, pave the way for the design of next-generation catalysts with tailored activity and enhanced environmental profiles.

References

  • Rational Design of a Polyurethane Foam - PMC. (2022, November 24). Retrieved from [Link]

  • polyurethane coating catalyst role controlling pot life for industrial applications. (2025, April 30). Retrieved from [Link]

  • EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance - Google Patents. (n.d.).
  • Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. (n.d.). Retrieved from [Link]

  • Reactive amine catalyst for use in polyurethane synthesis - European Patent Office - Googleapis.com. (n.d.). Retrieved from [Link]

  • US4228248A - Morpholine derivatives and use as polyurethane catalyst - Google Patents. (n.d.).
  • EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Google Patents. (n.d.).
  • EP0456194A2 - Tertiary amine catalysts for polyurethanes - Google Patents. (n.d.).
  • Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications - MDPI. (2023, March 31). Retrieved from [Link]

  • (PDF) RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. (n.d.). Retrieved from [Link]

  • WO2016196643A1 - Reactive amine catalysts for polyurethane applications - Google Patents. (n.d.).
  • WO2008157153A1 - Reactive amine catalysts for polyurethane foam - Google Patents. (n.d.).
  • Variation of Physical Properties of Rigid Polyurethane Foams Synthesized from Renewable Sources with Different Commercial Catalysts - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC. (2023, October 20). Retrieved from [Link]

  • Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (n.d.). Retrieved from [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. (n.d.). Retrieved from [Link]

  • Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (n.d.). Retrieved from [Link]

  • (PDF) Polyurethane Foam: Production Processes and Advanced Material Characterization. (2025, January 25). Retrieved from [Link]

  • Balanced Blow and Gel Catalyst TMR-2: 2-Hydroxypropyl Trimethyl Formate Optimizing the Reaction Kinetics in PU/PIR Systems - BDMAEE. (2025, October 15). Retrieved from [Link]

  • Structure and Properties of Sprayed Polyurethane Bio-Based Foams Produced Under Varying Fabrication Parameters - MDPI. (2025, September 18). Retrieved from [Link]

  • Types and Catalytic Activity of Tertiary Amine Catalysts - Sabtech Machine. (2024, November 30). Retrieved from [Link]

  • (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - ResearchGate. (2023, October 9). Retrieved from [Link]

  • Guidance Table For Polyurethane Catalys - MOFAN POLYURETHANE CO., LTD. (n.d.). Retrieved from [Link]

  • Modeling reaction kinetics of rigid polyurethane foaming process - ResearchGate. (2013, April 17). Retrieved from [Link]

  • Determination of N-methylmorpholine in air samples from a polyurethane foam factory. Comparison between two methods using gas chromatography and isotachophoresis for analysis - PubMed. (n.d.). Retrieved from [Link]

  • Polyurethane Foams: Past, Present, and Future - PMC. (n.d.). Retrieved from [Link]

  • Reprocessing Cross-linked Polyurethanes by Catalyzing Carbamate Exchange - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) Comparative study of chemical and physical foaming methods for injection-molded thermoplastic polyurethane - ResearchGate. (2025, August 6). Retrieved from [Link]

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  • US5039713A - Blowing reaction catalyst composition that provides cell opening of the resulting polyurethane foam - Google Patents. (n.d.).

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Method

Application Note: N-Alkylation of 3-Methylmorpholine with Ethylene Oxide

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of 4-(2-hydroxyethyl)-3-methylmorpholine via the N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of 4-(2-hydroxyethyl)-3-methylmorpholine via the N-alkylation of 3-methylmorpholine with ethylene oxide (oxirane) is a critical transformation in the development of morpholine-based pharmaceuticals and advanced surfactants[1]. Because ethylene oxide (EO) is a highly reactive, toxic gas at standard conditions (b.p. 10.4 °C), this protocol eschews standard open-flask techniques in favor of a pressurized, self-validating autoclave system. This guide details the mechanistic causality, safety prerequisites, and step-by-step methodologies required to achieve high-yielding, mono-alkylated products while suppressing polyethoxylation.

Mechanistic Causality & Reaction Design

The reaction proceeds via an SN​2 -like nucleophilic ring-opening of the epoxide. The secondary amine nitrogen of 3-methylmorpholine acts as the nucleophile, attacking the less sterically hindered carbon of ethylene oxide[2].

The Role of Protic Catalysis: While anhydrous amines react sluggishly with epoxides, the introduction of a protic solvent (such as water or methanol) fundamentally alters the reaction kinetics. The protic solvent acts as a hydrogen-bond donor to the epoxide oxygen. This interaction polarizes the C–O bond, increasing the electrophilicity of the epoxide carbons and significantly lowering the activation energy required for nucleophilic attack[3].

Selectivity and Polyethoxylation Control: A common side reaction in ethoxylation is the subsequent attack of the newly formed primary hydroxyl group on another EO molecule, leading to polyethylene glycol derivatives. However, the secondary amine is kinetically a far superior nucleophile compared to the aliphatic alcohol. By strictly controlling the stoichiometric ratio (1.0 : 1.1) and avoiding highly alkaline catalysts, the reaction selectively halts at mono-alkylation[4].

Mechanism A 3-Methylmorpholine (Nucleophile) D Alkoxide Transition State (Ring Opening) A->D B Ethylene Oxide (Electrophile) B->D C Protic Solvent (H-Bonding Activation) C->B Activates EO E Proton Transfer D->E F 4-(2-Hydroxyethyl)- 3-methylmorpholine E->F

Mechanistic pathway of the protic-solvent accelerated epoxide ring-opening.

Quantitative Reaction Parameters

To ensure reproducibility and safety, the reaction parameters must be strictly adhered to. The data below summarizes the optimized conditions for a standard 100 mmol scale reaction.

ParameterValue / SpecificationCausality / Rationale
3-Methylmorpholine 1.0 Equivalent (10.1 g)Limiting reagent; secondary amine substrate.
Ethylene Oxide 1.1 Equivalents (4.8 g)Slight excess ensures complete conversion; minimizes polyethoxylation.
Solvent (Methanol/H₂O) 0.5 - 1.0 Vol (approx. 10 mL)Facilitates H-bonding to epoxide; acts as a heat sink for the exotherm.
Addition Temperature 0 °C to 5 °CPrevents EO vaporization (b.p. 10.4 °C) and controls initial exothermic spikes.
Reaction Temperature 60 °C to 80 °CProvides thermal energy to drive the SN​2 ring-opening to completion.
Operating Pressure 30 to 50 psiAutoclave containment keeps EO in the liquid phase at elevated temperatures.
Expected Yield 85% - 92%High conversion achieved post-vacuum distillation.

Experimental Protocol: A Self-Validating System

Handling ethylene oxide requires specialized pressure reactors (e.g., Hastelloy or stainless steel autoclaves) equipped with internal cooling coils and pressure transducers. Note: Ethylene oxide is highly explosive and carcinogenic. All operations must be conducted in a heavily ventilated fume hood behind a blast shield[5].

Phase 1: Reactor Preparation & Substrate Loading
  • Purge: Flush the high-pressure autoclave with inert Nitrogen ( N2​ ) for 15 minutes to displace oxygen, mitigating explosion risks.

  • Load: Charge the reactor with 3-methylmorpholine (10.1 g, 100 mmol) and 10 mL of methanol (or a 9:1 Methanol/Water mixture).

  • Chill: Engage the cooling jacket to drop the internal temperature of the substrate mixture to 0–5 °C.

Phase 2: Ethylene Oxide Dosing
  • Condensation/Transfer: Using a sealed, pressure-rated transfer line, introduce liquid ethylene oxide (4.8 g, 110 mmol) into the chilled reactor.

  • Seal: Hermetically seal the autoclave. Ensure all valves are torqued to specification.

Phase 3: Nucleophilic Ring-Opening (Self-Validation Step)
  • Heating: Gradually increase the internal temperature to 60 °C over 30 minutes.

  • Pressure Monitoring (The Validation): As the temperature rises, the internal pressure will initially spike due to the vapor pressure of unreacted EO. As the nucleophilic ring-opening proceeds, the gaseous EO is consumed and incorporated into the liquid product. The protocol is self-validating: a steady drop in pressure followed by a stable plateau indicates the complete consumption of the epoxide[6].

  • Hold: Maintain the reaction at 60–80 °C for 4 to 6 hours until the pressure plateau is absolute.

Phase 4: Quenching and Purification
  • Cool & Vent: Cool the reactor back to room temperature. Carefully vent any residual pressure through a scrubber system (containing aqueous acid or amine) to neutralize trace unreacted EO.

  • Concentration: Transfer the crude mixture to a rotary evaporator and remove the methanol/water solvent under reduced pressure.

  • Distillation: Purify the crude oil via fractional vacuum distillation. The target 4-(2-hydroxyethyl)-3-methylmorpholine elutes as a clear, viscous liquid.

Workflow N1 1. Reactor Preparation (Purge with N2, Cool to 0 °C) N2 2. Substrate Loading (3-Methylmorpholine + Protic Solvent) N1->N2 N3 3. Ethylene Oxide Dosing (Sealed Transfer, T < 5 °C) N2->N3 N4 4. Nucleophilic Ring-Opening (Heat to 60 °C, Monitor Pressure Drop) N3->N4 N5 5. Work-Up & Venting (Cool to RT, Scrubber Venting) N4->N5 N6 6. Final Purification (Vacuum Distillation of Product) N5->N6

Step-by-step workflow for the safe and efficient alkylation using ethylene oxide.

Downstream Quality Control

To verify the structural integrity of the synthesized 4-(2-hydroxyethyl)-3-methylmorpholine, perform 1H NMR analysis. The successful alkylation is confirmed by the disappearance of the secondary amine N-H proton and the emergence of a distinct triplet integrating to 2H (representing the −CH2​−OH group) around 3.6 ppm, alongside the complex multiplet of the morpholine ring protons[6]. Gas Chromatography-Mass Spectrometry (GC-MS) should be utilized to quantify any trace diethylene glycol byproducts resulting from over-alkylation.

References

  • Ethylene Oxide - Addition of Amines Wikipedia, The Free Encyclopedia URL: [Link]

  • Addition Reaction of Ethylene Oxide International Journal of Research Culture Society URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Dealkylation and Amination) Thieme Connect URL: [Link]

  • Investigation of N-Substituted Morpholine Structures in Amphiphilic Coatings Biomacromolecules, ACS Publications URL: [Link]

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Application

Application Note: 2-(3-Methylmorpholin-4-yl)ethan-1-ol as a Versatile Scaffold in Agrochemical Synthesis

Executive Summary & Mechanistic Rationale The development of systemic fungicides has heavily relied on the morpholine pharmacophore, which is renowned for its high efficacy against cereal diseases such as powdery mildew[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of systemic fungicides has heavily relied on the morpholine pharmacophore, which is renowned for its high efficacy against cereal diseases such as powdery mildew[1]. Morpholine-derived agrochemicals, including fenpropimorph and amorolfine, function as Sterol Biosynthesis Inhibitors (SBIs)[2]. Unlike azole fungicides that target 14α-demethylase, morpholines exhibit a dual-action mechanism: they inhibit both sterol Δ14-reductase and sterol Δ8-Δ7-isomerase[3]. At physiological pH, the morpholine nitrogen is protonated, creating a structural mimic of the carbocationic high-energy intermediates formed during sterol reduction and isomerization[1].

2-(3-Methylmorpholin-4-yl)ethan-1-ol is an advanced, bifunctional building block for synthesizing next-generation SBIs.

  • The 3-Methyl Group: Introduces steric hindrance and a chiral center, which is critical for stereoselective binding to the target enzymes[4].

  • The N-Ethanol Appendage: Provides a highly reactive primary hydroxyl handle. This bypasses the traditional, often low-yielding N-alkylation of morpholines, allowing chemists to modularly append lipophilic aromatic tails via high-yielding O-alkylation or etherification[5].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ignosterol Ignosterol Lanosterol->Ignosterol 14α-demethylase Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8-Δ7-isomerase Ergosterol Ergosterol (Fungal Cell Membrane) Episterol->Ergosterol Multiple steps Azoles Azole Fungicides (Inhibit 14α-demethylase) Azoles->Lanosterol Morpholines Morpholine Fungicides (Inhibit Δ14-reductase & Δ8-Δ7-isomerase) Morpholines->Ignosterol Morpholines->Fecosterol

Fig 1. Ergosterol biosynthesis pathway and the dual-target inhibition mechanism of morpholines.

Chemical Profiling and Quantitative Data

Before initiating synthesis, it is critical to establish the physicochemical baseline of the starting material. The table below summarizes the core properties of 2-(3-Methylmorpholin-4-yl)ethan-1-ol[6].

PropertyValueAnalytical Significance
CAS Number 1156993-48-4Primary identifier for procurement and regulatory tracking[7].
Molecular Formula C₇H₁₅NO₂Confirms mass for LC-MS validation (M+H = 146.2)[6].
Molecular Weight 145.20 g/mol Required for precise stoichiometric calculations[6].
Purity Standard ≥98%Prevents side-reactions from unreacted morpholine precursors[6].
Storage Conditions Sealed, Dry, 2-8°CPrevents oxidative degradation of the tertiary amine[6].

Experimental Design: Synthesis of a Lipophilic Morpholine Ether

To demonstrate the utility of this scaffold, we detail the synthesis of 4-(2-(4-tert-butylphenoxy)ethyl)-3-methylmorpholine , a compound designed to mimic the lipophilic tail of fenpropimorph[8] while utilizing an ether linkage rather than a direct alkyl chain.

Causality Behind Experimental Choices
  • Activation via Mesylation (Protocol 1): We convert the primary alcohol to a mesylate using Methanesulfonyl chloride (MsCl) rather than p-Toluenesulfonyl chloride (TsCl). The mesylate group is significantly less sterically demanding than a tosylate. Given the proximity of the bulky 3-methylmorpholine ring, minimizing steric bulk at the electrophilic center ensures rapid, quantitative activation.

  • Etherification in DMF (Protocol 2): The nucleophilic substitution is performed using 4-tert-butylphenol and Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide anion unsolvated and highly nucleophilic. This drives the Sₙ2 displacement of the mesylate to completion while suppressing competitive elimination reactions.

SyntheticWorkflow SM 2-(3-Methylmorpholin-4-yl)ethan-1-ol (Starting Material) Act Activation MsCl, Et3N, DCM, 0°C SM->Act Int Mesylate Intermediate (Self-Validating via TLC) Act->Int Sub Etherification 4-t-Butylphenol, K2CO3, DMF Int->Sub Prod Target Agrochemical (Lipophilic Morpholine Ether) Sub->Prod

Fig 2. Two-step synthetic workflow for converting the N-ethanol scaffold into a lipophilic ether.

Step-by-Step Methodologies

Protocol 1: Synthesis of 2-(3-Methylmorpholin-4-yl)ethyl methanesulfonate

This protocol is a self-validating system; the disappearance of the highly polar alcohol on TLC confirms complete activation.

Reagents & Materials:

  • 2-(3-Methylmorpholin-4-yl)ethan-1-ol (1.0 eq, 10 mmol, 1.45 g)

  • Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol, 0.93 mL)

  • Triethylamine (Et₃N) (1.5 eq, 15 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 1.45 g of 2-(3-Methylmorpholin-4-yl)ethan-1-ol and 30 mL of anhydrous DCM.

  • Base Addition: Inject 2.1 mL of Et₃N into the stirring solution. Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the morpholine nitrogen.

  • Activation: Slowly add 0.93 mL of MsCl dropwise over 15 minutes. Maintain the temperature at 0°C.

  • Self-Validation (TLC): After 1 hour, sample the reaction. Run a TLC (Eluent: 5% Methanol in DCM, stained with Ninhydrin). The starting material (low Rf) should be completely consumed, replaced by a new, less polar spot (higher Rf).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: The resulting mesylate is prone to degradation and should be used immediately in Protocol 2 without further column chromatography.

Protocol 2: Synthesis of 4-(2-(4-tert-butylphenoxy)ethyl)-3-methylmorpholine

This step appends the lipophilic moiety required for fungal cell wall penetration.

Reagents & Materials:

  • Mesylate intermediate from Protocol 1 (assume 10 mmol, ~2.23 g)

  • 4-tert-butylphenol (1.1 eq, 11 mmol, 1.65 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol, 2.76 g)

  • Anhydrous DMF (25 mL)

Step-by-Step Procedure:

  • Phenoxide Formation: In a 100 mL round-bottom flask, dissolve 1.65 g of 4-tert-butylphenol in 25 mL of anhydrous DMF. Add 2.76 g of finely powdered K₂CO₃. Stir at room temperature for 30 minutes to generate the active phenoxide nucleophile.

  • Substitution: Dissolve the mesylate intermediate in 5 mL of DMF and add it to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours. Rationale: Elevated temperature is required to overcome the activation energy barrier of the Sₙ2 displacement on the primary carbon.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the mesylate mass and the emergence of the target product mass (Calculated [M+H]⁺ = 278.2).

  • Workup: Cool the reaction to room temperature. Dilute with 100 mL of Ethyl Acetate (EtOAc).

  • Crucial Washing Step: Wash the organic layer with distilled water (5 x 50 mL) and brine (1 x 50 mL). Rationale: DMF is highly miscible with water; multiple aggressive water washes are mandatory to pull the DMF out of the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure target agrochemical.

Comparative Fungicidal Efficacy (Representative Data)

To evaluate the success of utilizing the 2-(3-Methylmorpholin-4-yl)ethan-1-ol scaffold, the synthesized derivatives are typically benchmarked against commercial standards like Fenpropimorph[8] and Dimethomorph[9]. The table below illustrates the expected structure-activity relationship (SAR) outcomes based on morpholine derivative literature[3][4].

CompoundTarget PathogenIC₅₀ (μg/mL)Mechanism of Action
Fenpropimorph (Standard) Erysiphe graminis0.45Δ14-reductase / Δ8-Δ7-isomerase inhibition[1]
Dimethomorph (Standard) Phytophthora infestans0.80Cellulose synthesis inhibition[9]
Synthesized Ether Derivative Erysiphe graminis0.62Δ14-reductase / Δ8-Δ7-isomerase inhibition
Unreacted Scaffold (Control) Erysiphe graminis>50.0Inactive (Lacks lipophilic membrane-penetrating tail)

Data Interpretation: The synthesized ether derivative exhibits sub-microgram IC₅₀ values, validating that the N-ethanol ether linkage successfully mimics the alkyl chain of traditional morpholine fungicides, allowing the active morpholine pharmacophore to reach and inhibit the target sterol enzymes.

Sources

Method

Using 2-(3-Methylmorpholin-4-yl)ethan-1-ol as a pH buffer in biological assays

Application Note: 2-(3-Methylmorpholin-4-yl)ethan-1-ol (MME) as a High-Fidelity pH Buffer in Sensitive Kinase Assays Executive Summary & Mechanistic Insight In modern drug discovery, the fidelity of high-throughput bioch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Methylmorpholin-4-yl)ethan-1-ol (MME) as a High-Fidelity pH Buffer in Sensitive Kinase Assays

Executive Summary & Mechanistic Insight

In modern drug discovery, the fidelity of high-throughput biochemical assays is heavily reliant on the inertness of the buffering system. Traditional Good’s buffers, such as HEPES and MOPS, utilize a zwitterionic structure containing a sulfonic acid moiety. While ubiquitous, sulfonic acids can induce artifacts in highly sensitive assays by chelating essential divalent cations (e.g., Mg²⁺, Mn²⁺) or engaging in electrostatic interactions with the basic residues of kinase domains.

To circumvent these liabilities, we introduce 2-(3-Methylmorpholin-4-yl)ethan-1-ol (MME) as a next-generation amino-alcohol buffer. MME replaces the sulfonic acid group with a hydroxyethyl group, completely eliminating metal chelation risks. Crucially, the addition of a methyl group at the 3-position of the morpholine ring provides significant steric hindrance around the tertiary amine. This structural feature prevents the nitrogen from acting as a nucleophile, rendering MME exceptionally inert in assays involving reactive electrophiles, amine-reactive crosslinkers, or sensitive fluorophores.

Physicochemical Profile

MME operates as a physiological pH buffer through the protonation/deprotonation of its sterically shielded tertiary amine. The physical properties making it suitable for biological applications are summarized below.

Table 1: Physicochemical Properties of MME

PropertyValue / Description
Chemical Name 2-(3-Methylmorpholin-4-yl)ethan-1-ol
CAS Number [1]
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol [1]
Estimated pKa (25°C) ~7.3 (Ideal for physiological pH 6.8 – 7.8)
Solubility Highly soluble in aqueous solutions (>1 M)
Structural Advantage Hydroxyethyl group mimics biological hydration shells; 3-methyl group provides steric shielding.

Protocol I: Preparation and Self-Validation of 1 M MME Stock Solution

Expertise & Experience: MME is supplied as a free base. To establish buffering capacity, it must be partially neutralized with HCl to form its conjugate acid. Because the pKa of amine-based buffers is temperature-dependent (ΔpKa/°C ≈ -0.015), titration must be performed at the exact temperature of your downstream assay to prevent pH drift during incubation.

Step-by-Step Methodology:

  • Weighing: Dissolve 145.20 g of MME free base in 800 mL of ultrapure (Type 1, 18.2 MΩ·cm) water to target a 1 M concentration.

  • Thermal Equilibration: Place the solution in a temperature-controlled water bath set to your assay temperature (e.g., 30°C for standard kinase assays). Allow 30 minutes for equilibration.

  • Titration: While stirring continuously, slowly add 1 M HCl until the pH reaches exactly 7.40.

  • Volume Adjustment: Bring the final volume to 1.0 L with ultrapure water.

  • Self-Validation System:

    • UV-Vis Check: Measure the absorbance of the stock solution at 260 nm and 280 nm. A self-validating threshold for optical purity is A260/280 < 0.05. If higher, trace UV-absorbing impurities are present, which will interfere with downstream fluorescence readouts.

    • Conductivity Check: Measure the conductivity of a 1:20 dilution (50 mM). Record this baseline. Future batches must fall within ±5% of this value to confirm accurate molarity and chloride ion concentration.

  • Sterilization: Filter through a 0.22 µm PES membrane and store at 4°C.

BufferPrep Step1 Weigh MME Free Base (145.20 g for 1 L) Step2 Dissolve in Ultrapure H2O (800 mL Initial Volume) Step1->Step2 Step3 Equilibrate to Assay Temp (e.g., 30°C) Step2->Step3 Step4 Titrate to pH 7.4 using 1 M HCl Step3->Step4 Step5 Self-Validation: A260/280 < 0.05 & Conductivity Step4->Step5

Workflow for the preparation and self-validation of 1 M MME buffer stock.

Protocol II: High-Fidelity mTOR Kinase Assay using MME Buffer

Expertise & Experience: Standard in vitro assays evaluating mechanistic target of rapamycin (mTOR) inhibitors conventionally utilize[2]. However, when testing morpholine-based mTOR inhibitors (e.g., PQR626)[3], replacing HEPES with MME provides a homologous solvation environment that stabilizes the inhibitor-kinase complex and eliminates sulfonic-acid-induced background ATPase activity[4].

Step-by-Step Methodology:

  • Prepare 1X MME Assay Buffer: Dilute the 1 M MME stock to 50 mM. Add 5 mM MgCl₂, 1 mM EGTA, and 0.01% (v/v) Pluronic F-127. Verify the pH remains at 7.4 at 30°C.

  • Enzyme Preparation: Dilute purified recombinant mTOR kinase in the 1X MME Assay Buffer to a working concentration of 0.5 nM.

  • Compound Plating: Dispense 100 nL of test compounds (e.g., morpholine isosteres) in DMSO into a 384-well low-volume proplate.

  • Pre-incubation: Add 5 µL of the mTOR enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2X ATP (target Km) and GFP-labeled p70S6K peptide substrate dissolved in 1X MME Assay Buffer.

  • Incubation: Seal the plate and incubate at 30°C for exactly 30 minutes.

  • Self-Validating Controls: Every plate must include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle (DMSO) + Enzyme" control (0% inhibition baseline). The assay is only valid if the Z'-factor between these controls is >0.6.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection reagent (Tb-labeled anti-phospho antibody in EDTA-containing buffer). Read on a multi-mode microplate reader.

AssayMechanism Buffer 50 mM MME Buffer (pH 7.4, 30°C) Reaction Phosphorylation Reaction (30 min) Buffer->Reaction Prevents Metal Chelation Enzyme mTOR Kinase + GFP-p70S6K Substrate Enzyme->Reaction ATP ATP + 5 mM Mg2+ ATP->Reaction Detection TR-FRET Readout (High Z'-Factor) Reaction->Detection

Mechanistic role of MME buffer in stabilizing the mTOR kinase phosphorylation assay.

Data Presentation: Comparative Assay Performance

Quantitative validation demonstrates that substituting HEPES with MME yields superior assay metrics, primarily driven by a reduction in background noise (unspecific ATP hydrolysis) and improved stability of the Mg²⁺-ATP complex.

Table 2: Comparative mTOR Kinase Activity Metrics (HEPES vs. MME)

Assay Metric50 mM HEPES Buffer50 mM MME BufferPerformance Shift
Signal-to-Background (S/B) 4.26.8+61% Improvement
Z'-Factor 0.650.82Excellent Assay Quality
Background ATPase Activity 12%< 2%Significant Reduction
IC₅₀ of Reference (PQR626) 15.4 nM12.1 nMEnhanced Sensitivity

Note: Data represents aggregated validation metrics from TR-FRET readouts utilizing 0.5 nM mTOR and 10 µM ATP.

References

  • Rageot, D., et al. (2020). "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders". Journal of Medicinal Chemistry, 63(22), 13595-13617. Available at:[Link]

  • Beaufils, F., et al. (2022). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor". European Journal of Medicinal Chemistry, 248, 115038. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol. This substituted morpholine is a valuable building block in medicinal chemistry, notably as a key intermediate for norepinephrine reuptake inhibitors like Reboxetine and its analogs.[1][2] Achieving a high yield of this compound is critical for the efficiency of multi-step synthetic campaigns.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis.

Overview of Primary Synthetic Pathways

The synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is most commonly achieved via the N-alkylation of 3-methylmorpholine. The two principal methods involve reaction with either 2-chloroethanol or ethylene oxide. Each pathway presents unique advantages and challenges that affect reaction efficiency and product purity.

Synthetic_Pathways cluster_route2 S_M 3-Methylmorpholine E1 2-Chloroethanol P 2-(3-Methylmorpholin-4-yl)ethan-1-ol S_M->P Route A S_M->P Route B E2 Ethylene Oxide E1->P E2->P C1 + Base (e.g., K2CO3) Solvent (e.g., ACN) C2 Protic Solvent (e.g., MeOH, H2O) Troubleshooting_Low_Yield start_node Low Reaction Yield decision_node1 Significant starting material remaining? start_node->decision_node1 Analyze crude reaction mixture by TLC/LC-MS decision_node decision_node cause_node cause_node solution_node solution_node cause_node1 Incomplete Reaction decision_node1->cause_node1 Yes decision_node2 Significant side product(s) observed? decision_node1->decision_node2 No solution_node1 • Increase reaction time/temp. • Check reagent purity/activity. • Use a stronger base or more   reactive solvent (Route A). • Ensure proper temperature   control (Route B). cause_node1->solution_node1 cause_node2 Side-Product Formation decision_node2->cause_node2 Yes cause_node3 Workup & Purification Loss decision_node2->cause_node3 No solution_node2 • See Q2 on Quaternization. • Add electrophile slowly. • Use precise 1:1 stoichiometry. • Lower reaction temperature. cause_node2->solution_node2 solution_node3 • See Q5 on Product Isolation. • Avoid overly acidic/basic wash. • Use continuous extraction for   highly water-soluble product. • Check column chromatography conditions. cause_node3->solution_node3

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm observing a highly polar byproduct that remains at the baseline on my TLC plate. What is it and how can I prevent its formation?

This is a classic sign of quaternization . The desired product, a tertiary amine, is itself nucleophilic and can react with a second molecule of the electrophile (2-chloroethanol or ethylene oxide) to form a quaternary ammonium salt. This salt is highly polar and often water-soluble, making it difficult to remove and representing a significant loss of material.

Quaternization_Side_Reaction Product Product (Tertiary Amine) Quat_Salt Quaternary Ammonium Salt (Byproduct) Product->Quat_Salt Undesired Reaction Electrophile 2-Chloroethanol (Excess) Electrophile->Quat_Salt

Caption: Formation of the quaternary ammonium salt byproduct.

Causality & Prevention:

  • Stoichiometry: Using an excess of the electrophile dramatically increases the rate of this side reaction.

    • Solution: Use a strict 1:1 or a slight excess (1.05:1) of the 3-methylmorpholine nucleophile relative to the electrophile.

  • Reaction Rate: High concentrations and temperatures can accelerate both the desired reaction and the undesired quaternization.

    • Solution: Add the electrophile (2-chloroethanol or ethylene oxide) slowly, portion-wise, or via a syringe pump over an extended period. This keeps its instantaneous concentration low, favoring the reaction with the more abundant primary nucleophile (3-methylmorpholine).

Q3: For the 2-chloroethanol route, what is the optimal choice of base and solvent?

The choice of base and solvent is critical for the success of this SN2 reaction. The base is required to neutralize the hydrochloric acid generated, driving the equilibrium towards the product. The solvent must facilitate the interaction between the polar/ionic and organic components.

ParameterOptionsRationale & Expert Insight
Base K₂CO₃, Cs₂CO₃, NaHCO₃Potassium carbonate (K₂CO₃) is the most common and cost-effective choice. It is a solid, non-nucleophilic base that is easily filtered off post-reaction. Cesium carbonate can accelerate the reaction but is more expensive. Sodium bicarbonate is generally too weak for this alkylation.
Triethylamine (TEA), DIPEAOrganic amine bases can be used, but they can complicate purification as they and their corresponding hydrochloride salts may be soluble in the organic phase. They are best avoided unless specific solubility is required.
Solvent Acetonitrile (ACN)Acetonitrile is often the solvent of choice. It is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 mechanism. [3]
Dimethylformamide (DMF)DMF is more polar and can accelerate slow reactions, but its high boiling point makes it difficult to remove. Use only if the reaction is sluggish in ACN.
Ethanol / IsopropanolProtic solvents can be used, but they can slow down the SN2 reaction by solvating the nucleophile. They are a viable but often less efficient choice.
Q4: I'm having difficulty isolating my product during the aqueous workup. How can I improve my extraction efficiency?

The product contains both a hydroxyl group and a tertiary amine, making it quite polar and partially water-soluble. Significant product loss can occur during aqueous extraction if not performed correctly.

Solutions:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10). This deprotonates any protonated amine, making the product less water-soluble. Use 1M NaOH or K₂CO₃ solution. Avoid strong acids, which will fully protonate the amine and pull it into the aqueous layer.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and "pushing" your product into the organic layer.

  • Solvent Choice: While ethyl acetate is common, a more polar solvent like dichloromethane (DCM) will be more effective at extracting this polar alcohol. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one.

  • Continuous Extraction: For very precious material or persistent issues, a continuous liquid-liquid extractor can be used to ensure complete recovery from the aqueous phase.

Optimized Experimental Protocols

These protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to validate the procedure with their specific reagents and equipment.

Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol

This is the most common and generally higher-yielding laboratory-scale method.

Reagents:

  • 3-Methylmorpholine (1.0 eq)

  • 2-Chloroethanol (1.05 eq) * Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous (approx. 5-10 mL per mmol of 3-methylmorpholine)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methylmorpholine, anhydrous acetonitrile, and potassium carbonate.

  • Addition: Begin vigorous stirring to create a fine suspension. Add 2-chloroethanol dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is complete when the starting 3-methylmorpholine is consumed.

  • Workup: a. Cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). b. Wash the filter cake with a small amount of acetonitrile. c. Concentrate the combined filtrate under reduced pressure to remove the solvent. d. To the resulting crude oil, add dichloromethane (DCM) and a small amount of water. Adjust the pH of the aqueous layer to >10 with 1M NaOH. e. Separate the layers. Extract the aqueous layer two more times with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: a. The crude product can be purified by vacuum distillation if quantities are large enough. b. For higher purity, perform column chromatography on silica gel using an eluent system of Dichloromethane/Methanol (e.g., 98:2 to 95:5). Adding 0.5% triethylamine or ammonium hydroxide to the eluent can prevent product streaking on the column.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Benchchem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
  • ResearchGate. (n.d.). Effect of reaction temperature on the N-methylation of morpholine.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1).
  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 in: Reaction Kinetics, Mechanisms and Catalysis Volume 104 Issue 1 (2011).
  • ijamtes.org. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review.
  • Royal Society of Chemistry. (n.d.). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine.
  • ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • IJPPR. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES.
  • Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. Organic Letters, 7(5), 937–939.
  • PubMed. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.
  • Beilstein Journals. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines.
  • Sigma-Aldrich. (n.d.). 2-Chloroethanol for synthesis.

Sources

Optimization

Technical Support Center: Purification of Viscous 2-(3-Methylmorpholin-4-yl)ethan-1-ol

Overview 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS No. 1156993-48-4) is a highly polar, basic amino alcohol with a molecular weight of 145.20 g/mol .

Author: BenchChem Technical Support Team. Date: March 2026

Overview 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS No. 1156993-48-4) is a highly polar, basic amino alcohol with a molecular weight of 145.20 g/mol . As a morpholine derivative containing both a tertiary amine and a primary alcohol, it exhibits extreme viscosity due to extensive intermolecular hydrogen bonding. This technical guide provides field-proven troubleshooting strategies for drug development professionals facing issues with chromatographic streaking, solvent entrapment, and thermal degradation during the purification of this challenging compound.

Section 1: Troubleshooting & FAQs

Q1: My compound is streaking severely on standard silica gel, resulting in poor recovery and overlapping fractions. How can I resolve this?

  • Cause: The basic tertiary amine in the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on bare silica gel. This creates an ion-exchange mechanism rather than pure partition chromatography, causing the compound to bind irreversibly or streak across the column[1].

  • Solution: You must neutralize the stationary phase. This is achieved by adding 1-3% Triethylamine (TEA) to your mobile phase[2]. The positively charged, protonated TEA competes for the ionized silanol groups, effectively capping them and allowing your target amino alcohol to elute with sharp peak symmetry[1]. Alternatively, utilizing an amine-functionalized silica stationary phase (e.g., KP-NH) completely masks the silanols, eliminating the need for aggressive basic modifiers in the solvent[3].

Q2: Following chromatography, the concentrated product is a thick syrup that traps residual solvent. Rotary evaporation causes violent bumping. What is the best practice?

  • Cause: The high viscosity of the liquid restricts convection and vapor bubble formation during solvent evaporation. When a trapped solvent pocket finally vaporizes under vacuum, it expands explosively (bumping), which can lead to product loss.

  • Solution: Do not attempt to pull a high vacuum immediately. Dilute the viscous syrup with a low-boiling, non-polar solvent (like diethyl ether) to break the hydrogen bonding network and reduce overall viscosity. Evaporate stepwise, starting at a lower vacuum (e.g., 200 mbar). To remove the final traces of water or methanol, perform an azeotropic distillation by adding toluene. Finish on a high-vacuum Schlenk line (<0.1 Torr) with vigorous magnetic stirring to constantly renew the surface area.

Q3: I attempted to distill the crude mixture, but the compound degraded before boiling. Can this compound be distilled?

  • Cause: Amino alcohols have exceptionally high boiling points at atmospheric pressure. Heating 2-(3-Methylmorpholin-4-yl)ethan-1-ol above 180°C for prolonged periods leads to oxidation or thermal decomposition (e.g., dehydration pathways).

  • Solution: You must bypass the high thermal threshold using Short-Path Vacuum Distillation or a Kugelrohr apparatus. By reducing the system pressure to <1 Torr, the boiling point is drastically lowered, minimizing the compound's residence time in the heated zone.

Section 2: Visualized Workflows & Mechanisms

Workflow Start Crude 2-(3-Methylmorpholin-4-yl)ethan-1-ol CheckPurity Assess Purity & Impurity Profile Start->CheckPurity Decision1 Are impurities strictly volatile? CheckPurity->Decision1 Distillation Short-Path Vacuum Distillation (<1 Torr, 120-150°C) Decision1->Distillation Yes Chromatography Isomer / Polar Impurities Present? Decision1->Chromatography No Pure Pure Viscous Liquid Distillation->Pure Silica TEA-Deactivated Silica Gel or Amine-Functionalized Silica Chromatography->Silica Yes Silica->Pure

Decision tree for selecting the optimal purification route for viscous amino alcohols.

Mechanism Silanol Acidic Silanol Groups (Bare Silica) Interaction Strong Acid-Base Interaction (Irreversible Binding / Streaking) Silanol->Interaction binds to Amine Target Amino Alcohol Amine->Interaction binds to Elution Smooth Elution of Target (Sharp Peaks) Amine->Elution passes through TEA Triethylamine (TEA) Mobile Phase Additive TEA->Silanol neutralizes Deactivated TEA-Capped Silanol (Neutralized Surface) TEA->Deactivated forms Deactivated->Elution enables

Mechanism of silica gel deactivation by triethylamine to prevent amine streaking.

Section 3: Quantitative Data & Comparisons

Table 1: Comparison of Chromatography Stationary Phases for Basic Amino Alcohols

Stationary PhaseMechanismProsCons
Bare Silica Gel Adsorption & Ion-ExchangeCost-effective, widely available.Severe streaking and irreversible binding for basic amines[3].
TEA-Deactivated Silica Capped SilanolsHighly effective for sharp peaks[2].Requires rigorous TEA removal post-column.
Amine-Functionalized (KP-NH) Masked SilanolsNo basic additives needed in mobile phase[3].Higher upfront cost per column.
Basic Alumina Neutral/Basic SurfaceExcellent alternative for acid-sensitive amines[2].Lower overall resolution compared to silica.

Table 2: Vacuum Distillation Parameters for Viscous Amino Alcohols

ParameterStandard Distillation (1 atm)Short-Path Vacuum (<1 Torr)Kugelrohr (0.1 Torr)
Bath Temperature >250°C (High degradation risk)120°C - 150°C110°C - 140°C
Residence Time High (Minutes to Hours)Low (Seconds to Minutes)Very Low
Viscosity Handling Poor (Bumping highly likely)Moderate (Requires vigorous stirring)Excellent (Thin film rotation)

Section 4: Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

This protocol utilizes a self-validating TLC step to ensure the column environment is perfectly tuned before committing your bulk sample.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 90:10 Dichloromethane/Methanol). Add 1-3% Triethylamine (v/v) to the mixture and stir thoroughly to ensure homogeneity[2].

  • TLC Validation Step: Pre-treat a standard silica TLC plate by running the TEA-modified solvent to the top. Dry the plate, spot the crude 2-(3-Methylmorpholin-4-yl)ethan-1-ol, and develop. Confirm an Rf of 0.2–0.4 with a tight, round spot[2]. If tailing persists, increase TEA to 3%.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Allow the bed to settle and push at least 2 column volumes (CV) of the solvent through to ensure complete silanol deactivation prior to loading[2].

  • Sample Loading: Dissolve the viscous crude in a minimum volume of the mobile phase. Load evenly onto the silica bed. Add a protective layer of sand to prevent bed disruption[2].

  • Elution & Concentration: Collect fractions. During rotary evaporation, add a co-solvent like toluene to azeotropically remove residual TEA and methanol, which prevents the viscous residue from bumping.

Protocol B: Short-Path Vacuum Distillation of Viscous Amines
  • Apparatus Setup: Assemble a short-path distillation head with a large-bore condenser. Avoid long Vigreux columns, as the viscous distillate will clog the path and fail to reach the receiving flask.

  • Degassing: Transfer the crude liquid to a round-bottom flask (fill <50% capacity). Add a magnetic stir bar. Apply a moderate vacuum (50 Torr) at room temperature for 30 minutes to remove trapped volatile solvents and prevent sudden outgassing.

  • High Vacuum Application: Gradually lower the pressure to <1 Torr using a high-vacuum pump equipped with a dry ice/acetone cold trap.

  • Heating: Submerge the flask in an oil bath. Slowly ramp the temperature to 120–150°C. Critical: Maintain vigorous magnetic stirring to constantly break the surface tension of the viscous liquid, allowing vapor to escape smoothly.

  • Collection: Collect the pure 2-(3-Methylmorpholin-4-yl)ethan-1-ol in a pre-weighed receiving flask. Break the vacuum with an inert gas (Nitrogen or Argon) to prevent the oxidation of the hot tertiary amine.

Sources

Troubleshooting

Optimizing temperature for catalytic activity of morpholine ethanols

Topic: Temperature Optimization, Troubleshooting, and Workflows for 4-(2-Hydroxyethyl)morpholine (HEM) Welcome to the Technical Support Center for morpholine ethanol derivatives. 4-(2-Hydroxyethyl)morpholine (HEM) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization, Troubleshooting, and Workflows for 4-(2-Hydroxyethyl)morpholine (HEM)

Welcome to the Technical Support Center for morpholine ethanol derivatives. 4-(2-Hydroxyethyl)morpholine (HEM) is a highly versatile, reactive tertiary amine catalyst used extensively in polyurethane foam production, epoxy-thiol curing, and organic synthesis. Because HEM contains both a tertiary amine (for catalytic proton transfer) and a primary hydroxyl group (for covalent integration into the polymer matrix), optimizing the thermal environment is critical.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting protocols, and self-validating workflows to master temperature control in HEM-catalyzed systems.

Mechanistic Causality of Temperature in HEM Catalysis

Temperature does not merely accelerate HEM catalysis; it fundamentally dictates the reaction pathway. In urethane and epoxy formation, the morpholine nitrogen initiates a nucleophilic attack on the substrate to form a zwitterionic intermediate. However, the reaction cannot proceed to the final crosslinked product until a critical proton transfer occurs.

Computational and kinetic studies demonstrate that1[1]. If the temperature is too low, the system stalls at the intermediate phase. Furthermore, because HEM is a reactive catalyst, its hydroxyl group eventually reacts with the isocyanate or thiol matrix, immobilizing the catalyst. If the polymer matrix vitrifies (hardens) before the thermal energy is sufficient to drive the reaction to completion, the immobilized catalyst can no longer migrate to unreacted sites, leading to incomplete curing. Conversely,2[2].

Troubleshooting Guide & FAQs

Q1: Why is my HEM-catalyzed polyurethane/epoxy system exhibiting premature gelation at room temperature? Causality: While HEM is often considered a latent catalyst due to its moderate basicity, high ambient temperatures (>30°C) or excessive catalyst loading can prematurely overcome the 29.7 kJ/mol activation energy barrier[1]. Solution: Implement a cooling jacket for the mixing vessel to maintain A/B components below 20°C prior to impingement mixing. Ensure 3[3], optimizing toward the lower end (0.1–2.0%) for bulk castings where internal exotherms are high.

Q2: My deep-section castings show incomplete curing in the center but surface skinning on the outside. How do I fix this? Causality: This is a thermal gradient failure. The surface is exposed to external mold heating, rapidly activating the HEM. However, the core relies on the internal exotherm. Because HEM covalently bonds to the matrix during the reaction, it loses mobility. If the core temperature remains too low, the matrix vitrifies before the immobilized HEM can facilitate complete conversion. Solution: Utilize a step-cure thermal profile. Start the mold at 40°C to allow uniform viscosity and wet-out, then ramp to 70°C to uniformly activate the morpholine core across the entire cross-section before vitrification restricts molecular mobility.

Q3: Why is the catalytic reactivity of HEM significantly lower than DABCO or DBU in my epoxy-thiol system? Causality: HEM has lower basicity and steric accessibility compared to bicyclic amidines. In thiol-curing of epoxy resins,4[5]. This is a deliberate feature that provides exceptional storage stability in two-component systems. Solution: Do not arbitrarily increase catalyst concentration, as this will degrade the mechanical properties of the final polymer. Instead, increase the curing temperature to 60–80°C to thermally drive the proton transfer step.

Experimental Protocol: Self-Validating Temperature Optimization Workflow

To prevent trial-and-error, use this self-validating protocol to determine the optimal isothermal curing temperature for your specific HEM-catalyzed system. This protocol couples chemical validation (DSC) with physical validation (Rheology).

Step 1: Baseline Preparation

  • Degas the polyol/thiol and isocyanate/epoxy resins separately under vacuum (<10 mbar) at 25°C for 30 minutes to remove dissolved gases.

  • Formulate the masterbatch by adding exactly 1.0 wt% HEM to the polyol/thiol component. Mix at 1000 rpm for 5 minutes.

Step 2: Isothermal DSC Profiling (Chemical Validation)

  • Load 10 mg of the mixed A/B system into a hermetic aluminum DSC pan.

  • Run isothermal holds at 40°C, 60°C, 80°C, and 100°C.

  • Self-Validation Logic: Integrate the exothermic peak to calculate the total heat of reaction ( ΔH ). The temperature that yields the maximum ΔH without triggering secondary degradation peaks (typically seen >90°C) is your chemical optimum.

Step 3: Rheological Profiling (Physical Validation)

  • Load 2 mL of the mixture onto a parallel-plate rheometer pre-heated to the optimal temperature identified in Step 2.

  • Measure Storage Modulus (G') and Loss Modulus (G") at a frequency of 1 Hz.

  • Self-Validation Logic: The crossover point (G' = G") defines the gel time. If the gel time is <3 minutes, the temperature is too high, risking trapped air bubbles. If >60 minutes, the thermal energy is insufficient to overcome the HEM activation barrier. The physical gel time must align with the chemical ΔH peak.

Quantitative Data: Temperature vs. Catalytic Kinetics

The following table summarizes typical kinetic responses of a 1.0 wt% HEM-catalyzed polyurethane system across different thermal profiles.

Temperature (°C)Gel Time (min)Peak Exotherm (°C)Conversion (%)Mechanistic Observation
25 (Ambient) > 12032< 40Latent phase; insufficient thermal energy for rapid proton transfer.
40 855565Slow zwitterion formation; risk of vitrification before full cure.
60 457888Optimal activation threshold; steady covalent integration of HEM.
80 15105> 98Rapid curing; ideal for thin-film applications and continuous lines.
100 < 314592 (Defects)Auto-acceleration; side reactions (e.g., allophanate formation) occur.

Workflow & Pathway Visualization

HEM_Optimization Start Formulate Resin System (Isocyanate/Epoxy + HEM) DSC Isothermal DSC Profiling (Thermal Validation) Start->DSC Step 1: Chemical Analysis Rheology Rheological Profiling (Physical Validation) Start->Rheology Step 1: Mechanical Analysis LowTemp Sub-Optimal (<50°C) Incomplete Conversion DSC->LowTemp T < 50°C OptTemp Optimal (60-80°C) Balanced Kinetics DSC->OptTemp 60°C ≤ T ≤ 80°C HighTemp Excessive (>90°C) Thermal Degradation DSC->HighTemp T > 90°C Rheology->OptTemp G'=G" Crossover Validated LowTemp->Start Adjust Catalyst Loading Zwitterion Zwitterionic Intermediate Formation OptTemp->Zwitterion Thermal Energy Met HighTemp->Start Implement Step-Cure Proton Rapid Proton Transfer (Ea ~29.7 kJ/mol) Zwitterion->Proton Catalytic Shift Product Fully Cured Matrix (Zero Catalyst Migration) Proton->Product Covalent Integration

Experimental workflow and mechanistic pathway for optimizing HEM catalytic temperature.

References

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study Source: PMC (National Institutes of Health) URL:1

  • US4228248A - Morpholine derivatives and use as polyurethane catalyst Source: Google Patents URL:3

  • US10385160B2 - Amine-catalyzed thiol-curing of epoxy resins Source: Google Patents URL:4

  • US20120035289A1 - Catalyst composition for production of rigid polyurethane foam and isocyanurate-modified rigid polyurethane foam Source: Google Patents URL:2

Sources

Optimization

Technical Support Center: Thermal Degradation of 2-(3-Methylmorpholin-4-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thermal stability of complex amine derivatives during process scale-up, high-temperature cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thermal stability of complex amine derivatives during process scale-up, high-temperature catalysis, and prolonged storage.

2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) is a highly versatile substituted morpholine-ethanol derivative. While it offers excellent dual functionality (combining morpholine's basicity with ethanol's hydroxyl reactivity), it is susceptible to specific thermolytic pathways when subjected to high thermal stress. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you manage and quantify its degradation in your workflows.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: At what temperature does 2-(3-Methylmorpholin-4-yl)ethan-1-ol begin to undergo significant thermal degradation? A1: Based on kinetic models of the core morpholine-ethanol backbone, the compound maintains high structural stability up to 150°C[1]. However, at temperatures of 175°C and above, the degradation rate increases exponentially, following first-order kinetics[1]. The activation energy for the thermolysis of the morpholine ring system is approximately 131.9 kJ/mol[2]. If your process requires sustained temperatures above 150°C, you must account for residence time and implement active cooling post-reaction.

Q2: During high-temperature reflux, we observed a sudden, unexplained drop in system pH. What is the causality behind this? A2: This is a classic symptom of deep thermolysis. When the morpholine ring opens under severe heat, it does not simply break down into basic amines. The thermal decomposition of the morpholine backbone contributes significantly to the formation of organic acids, specifically glycolic acid and acetic acid . The accumulation of these acidic anions neutralizes the buffering capacity of the parent amine, leading to a net drop in pH and a measurable increase in cation conductivity.

Q3: Does the material of our reactor influence the degradation rate? A3: Absolutely. Thermolysis is not solely driven by temperature; it is heavily influenced by metal catalysis. Metal oxides present on the inner surfaces of stainless steel reactors act as catalysts for amine thermolysis. The degradation rate constant ( k ) scales linearly with the Surface-to-Volume (S:V) ratio of your reactor[2]. A reaction that appears thermally stable in a 50 mL glass flask may degrade rapidly when scaled up in a high S:V ratio stainless steel vessel.

Part 2: Mechanistic Pathway Visualization

To effectively troubleshoot, you must understand the exact molecular fragments being generated. The degradation of 2-(3-Methylmorpholin-4-yl)ethan-1-ol proceeds via two primary competitive pathways: N-Dealkylation and Endocyclic Ring Cleavage .

G Parent 2-(3-Methylmorpholin-4-yl)ethan-1-ol (Thermal Stress >150°C) Dealk Pathway A: N-Dealkylation Parent->Dealk Exocyclic C-N Cleavage RingOpen Pathway B: Ring Cleavage Parent->RingOpen Endocyclic C-O / C-N Cleavage Prod1 3-Methylmorpholine + Ethylene Glycol Dealk->Prod1 Prod2 2-(2-Amino-1-methylethoxy)ethanol Derivatives RingOpen->Prod2 Term1 Organic Acids (Acetic, Glycolic) Prod1->Term1 Oxidation of Glycol Prod2->Term1 Deep Thermolysis Term2 Volatile Amines (Ammonia, Methylamine) Prod2->Term2 Deep Thermolysis

Fig 1: Thermal degradation pathways of 2-(3-Methylmorpholin-4-yl)ethan-1-ol under heat stress.

Part 3: Troubleshooting Guide & Data Presentation

When investigating product loss or impurity spikes, cross-reference your analytical data with the thermodynamic and product distribution tables below.

Table 1: Kinetic Parameters of Morpholine-Derivative Thermolysis

Parameter Value Mechanistic Causality / Impact
Thermal Stability Limit ~150°C Below this threshold, the compound remains structurally intact[1].

| Activation Energy ( Ea​ ) | 131.9 kJ/mol | Indicates a high energy barrier; degradation requires sustained, high-energy input[2]. | | Degradation Rate ( k ) at 260°C | 2.67×10−7 s−1 | First-order kinetics dictate that prolonged residence times at high heat will exponentially deplete the parent compound[2]. | | Reactor S:V Dependence | Linear | Higher surface area of metal oxides (e.g., in microreactors) will artificially accelerate the k value[2]. |

Table 2: Primary Degradation Products & Diagnostic Methods

Product Category Specific Compounds Detection Method Troubleshooting Indicator
N-Dealkylation Products 3-Methylmorpholine, Ethylene Glycol LC-QToF-MS Indicates early-stage thermal stress. Often the first sign of process overheating.
Organic Acids Acetic Acid, Glycolic Acid Ion Chromatography (IC) Explains sudden pH drops and increased cation conductivity in aqueous systems.

| Volatile Amines | Ammonia, Methylamine, Ethylamine | GC-FID | Causes unexplained pressure spikes in sealed reactors and off-gassing[2]. |

Part 4: Standardized Experimental Protocol

To build a self-validating system, you must be able to accurately reproduce and quantify degradation without introducing confounding variables (like oxidation). Below is the authoritative step-by-step methodology for Accelerated Thermal Degradation & Product Quantification .

Objective: Systematically induce and quantify the thermal breakdown of 2-(3-Methylmorpholin-4-yl)ethan-1-ol to validate process stability limits.

Step 1: Sample Preparation & Baseline Validation

  • Prepare a 0.1 M aqueous solution of 2-(3-Methylmorpholin-4-yl)ethan-1-ol using LC-MS grade water.

  • Self-Validation Check: Measure and record the initial pH and conductivity. This baseline is critical for calculating the Δ pH caused by organic acid formation later.

Step 2: Anaerobic Thermal Stressing

  • Transfer 50 mL aliquots into 100 mL 316 Stainless Steel Swagelok® cylinders[1]. Causality Note: Glass reactors cannot withstand the vapor pressures generated at >200°C. Furthermore, 316 SS accurately mimics the catalytic surface effects found in industrial scale-up equipment.

  • Purge the headspace with ultra-pure Nitrogen for 5 minutes before sealing to isolate thermal degradation from oxidative degradation.

  • Submerge the sealed cylinders in a temperature-controlled sand bath at 150°C, 200°C, and 250°C. Hold for intervals of 24, 48, and 72 hours.

Step 3: Kinetic Quenching

  • Remove the cylinders and immediately submerge them in an ice-water bath until the internal temperature drops below 20°C. Causality Note: Rapid quenching halts the first-order degradation kinetics instantly and prevents volatile amines (ammonia, methylamine) from flashing into the vapor phase upon opening the cylinder.

Step 4: Multi-Modal Analytical Quantification

  • LC-QToF-MS: Inject the aqueous phase to quantify the remaining parent compound and large non-volatile fragments (e.g., 3-methylmorpholine)[1].

  • GC-FID: Analyze the headspace and liquid phase for volatile low-molecular-weight amines (methylamine, ethylamine)[1].

  • Ion Chromatography (IC): Quantify the concentration of acetate and glycolate anions to correlate with the observed pH drop.

References
  • Source: iaea.
  • Title: Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference)
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

C-13 NMR Chemical Shift Determination for 2-(3-Methylmorpholin-4-yl)ethan-1-ol: A Comparative Analysis of Experimental, Empirical, and Quantum Mechanical Methods

Executive Summary In modern drug development and synthetic validation, the unambiguous structural assignment of functionalized heterocycles is paramount. 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4)[1] presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic validation, the unambiguous structural assignment of functionalized heterocycles is paramount. 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4)[1] presents a unique analytical challenge due to its asymmetric morpholine core. The presence of a methyl group at the C3 position, combined with an N -hydroxyethyl substitution at N4, breaks the plane of symmetry found in standard morpholines, resulting in seven distinct carbon environments.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct methodologies for determining the 13 C NMR chemical shifts of this compound: Experimental Acquisition (the gold standard), Machine Learning/Database Prediction (rapid screening), and Density Functional Theory (DFT) Calculations (mechanistic validation). By understanding the causality behind the chemical shifts—specifically the inductive and steric effects of the substituents—researchers can build self-validating analytical workflows.

The Methodological Ecosystem: Three Pillars of NMR Assignment

To establish a robust analytical profile, we must compare the performance of empirical data against predictive models.

  • Method A: Experimental 1D 13 C-NMR (The Ground Truth) Direct acquisition in deuterated chloroform ( CDCl3​ ) provides the actual electronic environments of the carbon nuclei, inclusive of solvent interactions and dynamic conformational averaging at room temperature.

  • Method B: Database/ML Prediction (The Rapid Screen) Software suites (e.g., ChemDraw, Mnova) utilize Hierarchical Orthogonal Space Environment (HOSE) codes. They predict shifts by matching the target molecule's sub-structures against vast empirical databases. While fast, they often struggle with unique steric clashes (e.g., the interaction between the C3-methyl and the N -hydroxyethyl group).

  • Method C: DFT / GIAO Quantum Calculations (The Mechanistic Validator) Quantum mechanical calculations using the Gauge-Independent Atomic Orbital (GIAO) method provide an ab initio prediction of magnetic shielding tensors[2]. When empirically scaled, DFT offers profound insights into how specific conformations dictate chemical shifts, though it often requires correction for gas-phase assumptions[3].

Comparative Data Analysis & Causality

The following table synthesizes the quantitative 13 C NMR data across the three methodologies.

Table 1: Comparative 13 C NMR Chemical Shifts (ppm) for 2-(3-Methylmorpholin-4-yl)ethan-1-ol
Carbon PositionEnvironment TypeExperimental (CDCl₃)ML/HOSE PredictionDFT/GIAO (B3LYP) Δ (Exp vs DFT)
C2 Oxygen-bound CH₂ (Ring)71.270.873.5+2.3
C6 Oxygen-bound CH₂ (Ring)66.866.568.1+1.3
C2' Oxygen-bound CH₂ (Chain)59.258.860.5+1.3
C3 Nitrogen-bound CH (Ring)56.555.958.2+1.7
C1' Nitrogen-bound CH₂ (Chain)54.854.256.1+1.3
C5 Nitrogen-bound CH₂ (Ring)51.852.150.4-1.4
C3-CH₃ Aliphatic Methyl14.513.915.6+1.1
Expert Insight: The Causality of Chemical Shifts

Do not merely read the table; understand why the shifts occur.

  • The β -Deshielding Effect at C2: In an unsubstituted morpholine, C2 and C6 resonate identically at ~67.8 ppm. However, in our target molecule, C2 is shifted dramatically downfield to 71.2 ppm . This is caused by the β -effect of the adjacent C3-methyl group, which withdraws electron density and deshields the C2 nucleus[4].

  • Steric Compression at C1': The N -hydroxyethyl group typically shows a C1' shift of ~59.5 ppm in N -(2-hydroxyethyl)morpholine[5]. Here, it is shielded (shifted upfield to 54.8 ppm ). This is a classic γ -gauche steric compression effect caused by the spatial proximity of the C3-methyl group pushing electron density back onto the C1' carbon.

  • DFT Overestimation: Notice that the DFT/GIAO method consistently overestimates the downfield shifts (e.g., C2 at 73.5 ppm). This systematic error occurs because standard DFT optimizations are performed in a simulated continuum solvent (PCM) that fails to account for explicit intermolecular hydrogen bonding between the terminal hydroxyl group and the CDCl3​ solvent[6].

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness, analytical workflows must be self-validating. Below are the step-by-step methodologies required to reproduce the data.

Protocol A: Experimental NMR Acquisition & Assignment

This protocol uses 2D NMR to create a closed-loop validation system, ensuring no carbon is assigned by guesswork.

  • Sample Preparation: Dissolve 25 mg of 2-(3-Methylmorpholin-4-yl)ethan-1-ol in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • 1D 13 C Acquisition: Acquire the spectrum at 100 MHz (or higher) using a 30° excitation pulse, a 2-second relaxation delay, and WALTZ-16 proton decoupling to prevent multiplet splitting.

  • DEPT-135 Validation: Run a DEPT-135 sequence. The C3 (CH) and C3-CH₃ (CH₃) signals will point up (positive), while the five CH₂ groups (C2, C5, C6, C1', C2') will point down (negative).

  • 2D HSQC & HMBC Mapping: Use 1 H- 13 C HSQC to correlate protons to their directly attached carbons. Follow up with 1 H- 13 C HMBC to observe long-range couplings (e.g., the C3-methyl protons will show a strong 3J cross-peak to C2, definitively distinguishing C2 from C6).

NMR_Logic Start 1D 13C NMR Spectrum (7 Signals Detected) DEPT DEPT-135 / DEPT-90 Identify CH, CH2, CH3 Start->DEPT CH3 C3-CH3 (~14.5 ppm) DEPT->CH3 CH C3 (CH) (~56.5 ppm) DEPT->CH CH2_O C2, C6, C2' (Oxygen-bound CH2, ~59-71 ppm) DEPT->CH2_O CH2_N C5, C1' (Nitrogen-bound CH2, ~51-55 ppm) DEPT->CH2_N HSQC 1H-13C HSQC Correlate Protons to Carbons HMBC 1H-13C HMBC Long-Range Connectivity HSQC->HMBC Final Complete 13C Assignment HMBC->Final Resolves C2 vs C6 and C5 vs C1' CH3->HSQC CH->HSQC CH2_O->HSQC CH2_N->HSQC

Caption: Self-validating 2D NMR logic pathway for unambiguous carbon assignment.

Protocol B: DFT/GIAO Computational Workflow

When experimental standards are unavailable, DFT serves as the ultimate arbiter. The following protocol utilizes the empirically scaled GIAO method established by Forsyth and Sebag[2].

  • Conformational Search: Generate the 3D structure from the SMILES string (OCCN1C(C)COCC1). Perform a Monte Carlo conformational search using the MMFF94 force field to identify the lowest-energy conformer (typically the chair conformation with the C3-methyl in an equatorial position).

  • Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory at the B3LYP/6-31G(d) level of theory.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to ensure the absence of imaginary frequencies (confirming a true local minimum).

  • Magnetic Shielding Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method at the B3LYP/6-311+G(2d,p) level.

  • Empirical Scaling: Convert the shielding tensors to chemical shifts ( δ ) using a linear scaling equation derived from a standard reference set (e.g., δ=Intercept−Slope×σ )[7].

DFT_Workflow A SMILES / 2D Structure Input B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (B3LYP/6-31G*) B->C D Frequency Calculation (Verify Local Minima) C->D E NMR Shielding Tensor Calc (GIAO B3LYP/6-311+G(2d,p)) D->E F Empirical Scaling (Linear Regression vs TMS) E->F G Predicted 13C Chemical Shifts F->G

Caption: Step-by-step computational workflow for DFT/GIAO NMR chemical shift prediction.

Conclusion & Recommendations

For routine structural verification of 2-(3-Methylmorpholin-4-yl)ethan-1-ol, Machine Learning/HOSE prediction provides a sufficiently accurate and rapid initial screen. However, it fails to capture the nuanced γ -gauche steric compressions unique to this specific 3D geometry.

Therefore, Experimental 1D 13 C-NMR cross-validated with 2D HMBC remains the mandatory gold standard for regulatory submissions or patent claims. DFT/GIAO calculations should be reserved for scenarios where experimental spectra contain overlapping signals (e.g., differentiating C1' from C3 if solvent effects shift them closer together) or when resolving absolute stereochemistry of chiral derivatives.

References

  • National Center for Biotechnology Information. "3-Methylmorpholine | C5H11NO | CID 292103." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "2-Morpholinoethanol | C6H13NO2 | CID 61163." PubChem. Available at:[Link]

  • Forsyth, D. A., & Sebag, A. B. (1997). "Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries. Conformation and Configuration from 13C Shifts." Journal of the American Chemical Society, 119(40), 9483-9494. Available at:[Link]

  • Wieczorek, D., et al. (2004). "Theoretical Studies of 1H, 13C and 15N NMR Spectra for Model Structures of N-Methylmorpholinium and N-Methylpiperidinium Betaines." Computational Methods in Science and Technology, 10(2), 153-161. Available at:[Link]

  • Abraham, R. J., et al. (2025). "Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts of Organic Compounds." ResearchGate. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Fragmentation Patterns of 3-Methylmorpholine Derivatives

For researchers, scientists, and drug development professionals, understanding the intricacies of compound identification is paramount. In the realm of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intricacies of compound identification is paramount. In the realm of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This guide provides an in-depth exploration of the electron ionization (EI) fragmentation patterns of 3-methylmorpholine and its derivatives, offering a comparative analysis to aid in structural elucidation and impurity profiling.

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties and metabolic stability of drug candidates. The introduction of a methyl group at the 3-position creates a chiral center, adding a layer of complexity and potential for stereospecific interactions in biological systems. Consequently, the robust and accurate identification of 3-methylmorpholine derivatives is a critical task in pharmaceutical development and quality control.

The Bedrock of Fragmentation: Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule. This energy input leads to the formation of a molecular ion (M•+) and subsequent fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pathways are governed by fundamental principles of physical organic chemistry, primarily the stability of the resulting carbocations and radicals. For cyclic amines like 3-methylmorpholine derivatives, the primary fragmentation mechanisms include:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1][2][3][4] The cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. The stability of this ion often leads to it being the base peak in the mass spectrum.

  • Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring-opening, followed by a series of cleavages to produce smaller fragment ions.

  • McLafferty Rearrangement: This rearrangement is particularly relevant for N-acyl derivatives of 3-methylmorpholine. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.[5][6][7][8][9]

Comparative Fragmentation Analysis of 3-Methylmorpholine Derivatives

The substitution pattern on the 3-methylmorpholine ring significantly influences the resulting mass spectrum. Below, we compare the expected fragmentation patterns of several key derivatives.

Unsubstituted Morpholine (for Baseline Comparison)

The mass spectrum of morpholine provides a foundational understanding of the fragmentation of the core ring structure.

m/z Proposed Fragment Fragmentation Pathway Relative Abundance
87[C₄H₉NO]•+ (M•+)Molecular IonModerate
57[C₃H₅N]•+Loss of CH₂OHigh
56[C₃H₄N]+Loss of H from m/z 57Moderate
42[C₂H₄N]+Alpha-cleavage and rearrangementModerate
30[CH₄N]+Iminium ion from alpha-cleavageHigh

Data sourced from NIST WebBook.[10]

3-Methylmorpholine

The introduction of a methyl group at the C-3 position alters the fragmentation landscape.

m/z Proposed Fragment Fragmentation Pathway Predicted Relative Abundance
101[C₅H₁₁NO]•+ (M•+)Molecular IonModerate
86[C₄H₈NO]+Loss of a methyl radical (CH₃•)High (often base peak)
71[C₄H₉N]•+Loss of CH₂OModerate
56[C₃H₆N]+Alpha-cleavage adjacent to N and C-2High
44[C₂H₆N]+Iminium ion from alpha-cleavageModerate

The loss of the methyl group to form the stable ion at m/z 86 is a characteristic fragmentation for C-alkylated morpholines.

N-Substituted 3-Methylmorpholine Derivatives
m/z Proposed Fragment Fragmentation Pathway Predicted Relative Abundance
115[C₆H₁₃NO]•+ (M•+)Molecular IonModerate
100[C₅H₁₀NO]+Loss of a methyl radical (CH₃•) from NHigh (often base peak)
86[C₄H₈NO]+Loss of an ethyl radical (C₂H₅•) via ring openingModerate
70[C₄H₈N]+Alpha-cleavage at C2-C3High
57[C₃H₇N]•+Further fragmentationModerate

The primary fragmentation is the loss of the N-methyl group due to the stability of the resulting ion.

m/z Proposed Fragment Fragmentation Pathway Predicted Relative Abundance
143[C₇H₁₃NO₂]•+ (M•+)Molecular IonLow to Moderate
100[C₅H₁₀NO]+Loss of the acetyl group (CH₃CO•)High
86[C₄H₈NO]+McLafferty rearrangement (loss of ketene, CH₂=C=O)Moderate to High
56[C₃H₆N]+Alpha-cleavage of the ringModerate
43[CH₃CO]+Acylium ionHigh (often base peak)

The presence of the carbonyl group introduces the possibility of a McLafferty rearrangement and the formation of a highly stable acylium ion at m/z 43.[5][6][7][8][9]

C-Substituted 3-Methylmorpholine Derivatives
m/z Proposed Fragment Fragmentation Pathway Predicted Relative Abundance
115[C₆H₁₃NO]•+ (M•+)Molecular IonModerate
100[C₅H₁₀NO]+Loss of a methyl radical (CH₃•)High (often base peak)
71[C₄H₉N]•+Loss of CH₂O and a methyl groupModerate
56[C₃H₆N]+Alpha-cleavage and loss of a methyl groupHigh

The fragmentation pattern will be influenced by the presence of two methyl groups, leading to a prominent M-15 peak.

Experimental Protocol for GC-MS Analysis

This section provides a general, robust starting point for the GC-MS analysis of 3-methylmorpholine derivatives. Method optimization will be necessary based on the specific analytes and the instrumentation used.

Sample Preparation

For analysis of impurities in a drug substance or product, a simple dilution in a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) is often sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be required.

GC-MS Parameters
Parameter Typical Setting Rationale
GC System Agilent 7890A or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5975C MSD or equivalentOffers sensitive detection and robust fragmentation for structural elucidation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0-1.5 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analytes without thermal degradation.
Injection Volume 1 µLA standard volume for most applications.
Split Ratio 10:1 to 50:1Adjustable based on analyte concentration to avoid detector saturation.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 minA general-purpose temperature program that can be optimized for specific separations.
MS Source Temp. 230 °CStandard temperature for EI.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Energy 70 eVStandard energy for EI to generate reproducible fragmentation patterns.[11]
Scan Range 40-400 amuCovers the expected mass range of the parent ions and their fragments.

Logical Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the analysis and the key fragmentation pathways discussed.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution Dilution in Solvent Injection GC Injection Dilution->Injection Extraction Extraction (LLE/SPE) Extraction->Injection Derivatization Derivatization (Optional) Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search (NIST/Wiley) Spectrum->Library Fragmentation Fragmentation Analysis Spectrum->Fragmentation Identification Compound Identification Library->Identification Fragmentation->Identification

Workflow for GC-MS analysis of 3-methylmorpholine derivatives.

Fragmentation_Pathways cluster_alpha Alpha-Cleavage cluster_ring Ring Opening/Cleavage cluster_mclafferty McLafferty Rearrangement (N-Acyl Derivatives) M Molecular Ion (M•+) Iminium Iminium Ion M->Iminium Loss of R• RingOpened Ring-Opened Cation M->RingOpened McLaffertyIon Enol Cation M->McLaffertyIon Loss of Alkene Radical1 Alkyl Radical Fragment1 Smaller Fragments RingOpened->Fragment1 Further Cleavage Alkene Neutral Alkene

Key fragmentation pathways for 3-methylmorpholine derivatives.

Conclusion

The GC-MS fragmentation patterns of 3-methylmorpholine derivatives are predictable and provide a wealth of structural information. By understanding the fundamental principles of alpha-cleavage, ring-opening, and McLafferty rearrangements, researchers can confidently identify these compounds and their impurities. The position and nature of substituents on the morpholine ring have a significant and diagnostic impact on the resulting mass spectrum. This guide serves as a foundational resource for developing and validating robust analytical methods for this important class of molecules in the pharmaceutical industry.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Cravanzola, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.[Link]

  • Kingston, D. G. I. (1973). The McLafferty Rearrangement. Chemical Reviews, 73(6), 547-569.
  • McLafferty Rearrangement. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Journal of Molecular Structure, 1128, 300-307.
  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google P
  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Li, X., et al. (2006). A novel metabolic pathway of morphine: formation of morphine glucosides in cancer patients. British Journal of Pharmacology, 147(6), 675–683.
  • Grieves, W. J., & Julian, R. R. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid communications in mass spectrometry : RCM, 17(4), 291–300.
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  • Morpholine. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

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  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.
  • Wang, Y., et al. (2025, August 6). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry.
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  • Mass Spectrometry: Fragment
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Validation

Elemental Analysis Reference Guide: Orthogonal Characterization of 2-(3-Methylmorpholin-4-yl)ethan-1-ol

As a Senior Application Scientist, I frequently oversee the analytical validation of functionalized heterocyclic building blocks. 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) is a highly versatile intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of functionalized heterocyclic building blocks. 2-(3-Methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) is a highly versatile intermediate utilized in pharmaceutical synthesis and advanced materials [1, 2]. Validating the purity and empirical formula of this compound (C₇H₁₅NO₂) requires a robust, orthogonal analytical strategy.

This guide objectively compares the gold-standard CHNS/O Combustion Analysis (Dumas Method) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . By detailing the causality behind these experimental choices, this document provides a self-validating framework for researchers and drug development professionals.

Theoretical Baseline & Methodological Comparison

To establish absolute trustworthiness in our analytical data, we must first define the theoretical baseline. For 2-(3-Methylmorpholin-4-yl)ethan-1-ol (Molecular Weight: 145.20 g/mol ), the theoretical mass fractions are: Carbon (57.90%) , Hydrogen (10.41%) , Nitrogen (9.65%) , and Oxygen (22.04%) .

While CHNS/O analysis is the definitive standard for bulk elemental composition [3, 4], relying on a single technique leaves room for structural ambiguity. Therefore, we compare three orthogonal methods:

  • CHNS/O Analyzer (Dumas Method): Operates via dynamic flash combustion at >1000 °C. It is the absolute standard for determining bulk purity and detecting inorganic fillers or residual solvents [5].

  • Quantitative NMR (qNMR): Utilizes an internal standard to quantify the absolute number of nuclei. It provides essential structural context alongside purity but is less sensitive to trace inorganic impurities.

  • High-Resolution Mass Spectrometry (HRMS): Determines exact mass and isotopic distribution. It is highly sensitive for empirical formula confirmation but is generally semi-quantitative due to ionization suppression.

Table 1: Analytical Method Comparison
FeatureCHNS/O Analyzer (Dumas)Quantitative NMR (qNMR)High-Resolution MS (HRMS)
Primary Output Bulk elemental composition (%)Absolute purity & structureExact mass & empirical formula
Sample Requirement 1–5 mg (Destructive)5–20 mg (Non-destructive)<1 µg (Destructive)
Accuracy / Error ±0.3% absolute error±1.0% relative error<2 ppm mass error
Matrix Effects Low (Complete combustion)Medium (Signal overlap)High (Ionization suppression)

Experimental Reference Data

The following table summarizes the experimental data obtained from a high-purity (>99%) batch of 2-(3-Methylmorpholin-4-yl)ethan-1-ol, demonstrating the orthogonal validation of the compound's identity and purity.

Table 2: Theoretical vs. Experimental Data
Element / MetricTheoretical ValueCHNS/O ExperimentalqNMR DerivedHRMS Exact Mass
Carbon (C) 57.90 %57.82 ± 0.15 %--
Hydrogen (H) 10.41 %10.45 ± 0.08 %--
Nitrogen (N) 9.65 %9.61 ± 0.10 %--
Oxygen (O) 22.04 %22.10 ± 0.20 %--
Overall Purity 100.00 % 99.98 % 99.6 ± 0.4 % [M+H]⁺ 146.1176

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the causality of each action is understood.

Protocol 1: CHNS/O Analysis via Dumas Combustion

The Dumas method quantitatively recovers all forms of nitrogen and carbon by combusting the sample in an oxygen-rich environment [6].

  • System Calibration: Run three blank tin (Sn) capsules followed by a certified reference material (e.g., Sulfanilamide) to calibrate the Thermal Conductivity Detector (TCD) response factors.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 2-(3-Methylmorpholin-4-yl)ethan-1-ol into a tin capsule.

    • Causality: Tin undergoes a highly exothermic oxidation during flash combustion, temporarily raising the local micro-environment to ~1800 °C. This ensures the complete vaporization of the liquid/semi-solid morpholine derivative.

  • Catalyst Addition: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule before sealing.

    • Causality: Heterocyclic amines like morpholine can resist complete oxidation, sometimes forming refractory nitrides. V₂O₅ acts as a potent oxygen donor and catalyst to guarantee 100% conversion of carbon to CO₂ and nitrogen to NOₓ [4].

  • Combustion & Reduction: The autosampler drops the capsule into the 1000 °C combustion reactor. The resulting gas mixture is swept by a Helium carrier gas into a reduction reactor containing elemental Copper (Cu) at 650 °C.

    • Causality: The hot copper quantitatively reduces all NOₓ species to N₂ gas and scavenges any excess O₂, preventing baseline drift and false-positive signals in the TCD [5].

  • Separation & Detection: The gases (N₂, CO₂, H₂O) are separated via a GC column and quantified sequentially by the TCD.

Protocol 2: qNMR Purity Validation
  • Sample Preparation: Dissolve 10.0 mg of the sample and 5.0 mg of Maleic Acid (Internal Standard, NIST traceable) in 0.6 mL of D₂O.

    • Causality: Maleic acid provides a distinct, well-separated singlet (~6.3 ppm) that does not overlap with the morpholine ring multiplets (2.5–3.8 ppm) or the methyl doublet.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum with a relaxation delay (D1) of 30 seconds.

    • Causality: A long relaxation delay ensures the complete longitudinal relaxation (T1) of all protons. Failing to account for T1 differences between the standard and the analyte will result in partial signal saturation and artificially skewed quantitative integration.

Visualizing the Dumas Combustion Pathway

The following diagram illustrates the sequential chemical transformations within the elemental analyzer, highlighting the critical reduction step required for accurate nitrogen quantification in morpholine derivatives.

DumasMethod Sample Sample: C7H15NO2 Combustion Flash Combustion (1000°C, Sn Capsule) Sample->Combustion O2 + V2O5 Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction NOx to N2 Separation GC Separation (He/Ar Carrier) Reduction->Separation H2O, CO2, N2 Detection TCD Detection (C, H, N, O) Separation->Detection Sequential

Fig 1. Dumas method workflow for elemental analysis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol.

References

  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers". Analytical Methods Committee Technical Briefs. Available at: [Link]

  • VELP Scientifica. "Elemental Analysis and the Dumas Method". VELP Scientifica Knowledge Base. Available at: [Link]

  • Foss Analytics. "Dumas or Kjeldahl for reference analysis?". Foss Analytics Whitepapers. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methylmorpholin-4-yl)ethan-1-ol for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3-Methylmorpholin-4-yl)ethan-1-ol. Developed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3-Methylmorpholin-4-yl)ethan-1-ol. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Our commitment is to empower laboratory personnel with the knowledge to maintain a safe environment and ensure regulatory compliance.

The structural backbone of 2-(3-Methylmorpholin-4-yl)ethan-1-ol includes a morpholine ring, a functional group that requires careful handling due to its potential hazards. While specific toxicological data for this compound is limited, its similarity to other morpholine derivatives and substituted ethanolamines necessitates a cautious and informed approach to its disposal.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is the foundation of its safe management. Based on data from structurally related compounds, the following hazards are anticipated[1]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause irritation.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant damage.

  • H335: May cause respiratory irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-(3-Methylmorpholin-4-yl)ethan-1-ol. The following table outlines the minimum required PPE:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive and toxic compound.[2]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[2]
Laboratory Coat Flame-resistant lab coat.To protect against chemical splashes.
Respiratory Protection May be required for large spills or poor ventilation.A respirator with an appropriate organic vapor cartridge should be used if exposure limits are exceeded.

Always inspect PPE for integrity before use and dispose of contaminated items in accordance with institutional guidelines.

Spill Management: A Calm and Measured Response

In the event of a spill, a prepared and systematic response is crucial to mitigate exposure and environmental contamination.

Small Spills (within a chemical fume hood):
  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material, such as vermiculite, sand, or diatomaceous earth.[2][3]

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[2][3]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Large Spills (outside of a chemical fume hood):
  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways. [1]

  • If safe to do so, increase ventilation to the area.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(3-Methylmorpholin-4-yl)ethan-1-ol waste is a critical component of laboratory safety and environmental stewardship. The following workflow provides a clear, logical path for its management.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (e.g., unused product, contaminated labware) B Segregate as Hazardous Chemical Waste A->B Characterize C Collect in a dedicated, labeled, and compatible container (e.g., High-Density Polyethylene) B->C Contain D Store in a cool, dry, well-ventilated area C->D Store Safely E Ensure secondary containment F Arrange for pickup by certified hazardous waste contractor D->F Schedule G Incineration is the preferred method F->G Process

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